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3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid Documentation Hub

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  • Product: 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid
  • CAS: 312289-59-1

Core Science & Biosynthesis

Foundational

Furan-2-Carbonyl Amino Benzoic Acids: A Privileged Scaffold for Novel Therapeutics

An In-Depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract: The furan-2-carbonyl amino benzoic acid core represents a versatile and "privileged" scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The furan-2-carbonyl amino benzoic acid core represents a versatile and "privileged" scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this molecular framework, moving beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and mechanistic pathways. We will explore the synthesis, mechanisms of action, and key experimental validation protocols for these compounds in several critical therapeutic areas, including oncology, inflammation, infectious diseases, and hypoxia-mediated conditions. This document is structured to serve as a foundational resource for researchers aiming to design, synthesize, and evaluate novel drug candidates based on this promising chemical structure.

The Furan-Amino Benzoic Acid Scaffold: An Introduction

The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π–π stacking interactions make it an invaluable building block in drug design.[1] When coupled with an amino benzoic acid moiety, the resulting furan-2-carbonyl amino benzoic acid structure gains additional points for molecular interaction, creating a scaffold with significant potential for high-affinity binding to a diverse range of biological targets.[2] This structural versatility has led to the exploration of its derivatives across multiple therapeutic domains, including as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[3][4][5]

Core Synthesis Strategies

The synthesis of furan-2-carbonyl amino benzoic acid derivatives is typically achieved through standard amide bond formation. A common and robust method involves the activation of furan-2-carboxylic acid, followed by coupling with an appropriate aminobenzoic acid.

General Synthesis Workflow

A frequently employed method uses a coupling agent like 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid, which then readily reacts with the amine.[6]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Work-up & Purification FuroicAcid Furan-2-Carboxylic Acid CDI CDI in THF FuroicAcid->CDI 45°C, 2h ActivatedIntermediate Acylimidazole Intermediate CDI->ActivatedIntermediate Aminobenzoic Aminobenzoic Acid ActivatedIntermediate->Aminobenzoic 45°C, 20h FinalProduct Furan-2-Carbonyl Amino Benzoic Acid Aminobenzoic->FinalProduct Workup Solvent Extraction (EtOAc, NaHCO3, HCl) FinalProduct->Workup Purification Flash Column Chromatography Workup->Purification

Caption: General workflow for synthesizing furan-2-carbonyl amino benzoic acids.

Experimental Protocol: Synthesis of 3-(Furan-2-carboxamido)benzoic Acid[6]
  • Activation: Dissolve furan-2-carboxylic acid (0.9 mmol) and 1,1'-carbonyldiimidazole (CDI) (1.34 mmol) in tetrahydrofuran (THF, 2 mL) in a round-bottom flask.

  • Heat the mixture at 45°C for 2 hours to form the reactive acylimidazole intermediate.

  • Coupling: Add 3-aminobenzoic acid (1.16 mmol) to the flask.

  • Continue heating the reaction mixture at 45°C for an additional 20 hours.

  • Work-up: After cooling, remove the THF under vacuum. Redissolve the crude material in ethyl acetate (EtOAc).

  • Wash the organic phase sequentially with aqueous solutions of 10% NaHCO₃ and 10% HCl.

  • Purification: Dry the organic phase with Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the final compound.[6]

Therapeutic Applications & Mechanisms

The versatility of the scaffold allows it to target distinct pathways involved in a range of pathologies.

Anti-inflammatory and Analgesic Activity

Derivatives of this scaffold have shown significant potential in mitigating inflammation and pain.[3][7] The primary mechanism investigated is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Mechanism of Action: COX Inhibition COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Furan amino acid derivatives can act as inhibitors of these enzymes, reducing the production of prostaglandins and thereby exerting an anti-inflammatory effect.[8]

cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2, PGH2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Furan Amino Acid Derivatives Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by furan amino acid derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory) This is a standard in vivo model to assess acute inflammation.[9]

  • Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Indomethacin), and test compound groups at various doses.

  • Compound Administration: Administer the test compounds and standard drug intraperitoneally (i.p.) or orally (p.o.). Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic) This model evaluates peripheral analgesic activity by inducing visceral pain.[9][10]

  • Acclimatization & Grouping: Use mice and group them similarly to the paw edema model.

  • Compound Administration: Administer test compounds, a standard drug (e.g., Aspirin), and vehicle 30 minutes (i.p.) or 60 minutes (p.o.) before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

  • Analysis: Calculate the mean number of writhes for each group and determine the percentage of pain inhibition compared to the vehicle control.

Anticancer Activity

Several furan derivatives have demonstrated potent antiproliferative effects against various human tumor cell lines.[4][11] The mechanisms often involve the modulation of critical cell signaling pathways that govern cell growth, proliferation, and survival.

Mechanism of Action: PI3K/Akt and Wnt/β-catenin Pathway Suppression Research indicates that certain furan derivatives can exert their anticancer effects by promoting the activity of the tumor suppressor PTEN.[4] Active PTEN suppresses the PI3K/Akt pathway, a key driver of cell survival and proliferation, and the Wnt/β-catenin pathway, which is crucial for cell fate determination and growth.[4]

cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Survival & Proliferation Akt->Proliferation Wnt Wnt BetaCatenin β-catenin Wnt->BetaCatenin GeneTranscription Gene Transcription (Growth) BetaCatenin->GeneTranscription PTEN PTEN (Tumor Suppressor) PTEN->PI3K Inhibits PTEN->BetaCatenin Inhibits Furan Furan Derivatives Furan->PTEN Promotes

Caption: Anticancer mechanism via PTEN activation and pathway suppression.

Table 1: In Vitro Antiproliferative Activity of Furan Derivatives

Compound IDCell LineActivity (IC₅₀ in µM)Reference
Compound 1HeLa0.08[4]
Compound 24HeLa4.49[4]
Compound 24SW620Potent[4]
Compound 4eC6 glioma12.1[11]

Experimental Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12][13]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, SW620) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate at 490-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antibiofilm Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Furan-2-carboxamides have emerged as promising candidates, particularly for their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria like Pseudomonas aeruginosa.[6]

Mechanism of Action: Quorum Sensing Inhibition Biofilm formation is often regulated by a cell-to-cell communication system called quorum sensing (QS). In P. aeruginosa, the LasR protein is a key QS receptor. Furan-2-carboxamides are thought to act as antagonists, binding to the LasR cavity and preventing the activation of downstream genes required for biofilm production.[6]

cluster_pathway Quorum Sensing Pathway (P. aeruginosa) AHL AHL Signal (Autoinducer) LasR LasR Receptor AHL->LasR GeneExp Biofilm Gene Expression LasR->GeneExp Biofilm Biofilm Formation GeneExp->Biofilm Inhibitor Furan-2-Carboxamides Inhibitor->LasR Antagonism

Caption: Inhibition of bacterial biofilm formation via LasR antagonism.

Experimental Protocol: Crystal Violet Biofilm Assay [6]

  • Bacterial Culture: Grow a bacterial culture (e.g., P. aeruginosa) overnight in a suitable broth (e.g., Luria-Bertani).

  • Treatment Setup: In a 96-well microtiter plate, add fresh broth containing sub-lethal concentrations of the test compounds. Add the bacterial culture diluted to a starting OD₆₀₀ of ~0.05. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.

  • Washing: Discard the planktonic (free-floating) culture and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature.

  • Final Wash & Solubilization: Discard the stain and wash the wells thoroughly with water until the control wells are colorless. Air dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound stain.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Modulation of Hypoxia-Inducible Factor (HIF) Signaling

Hypoxia-inducible factors (HIFs) are master regulators of the cellular response to low oxygen levels. Exogenous activation of HIF can be therapeutic for ischemic diseases. Furan-2-carbonyl amino acid derivatives have been identified as inhibitors of Factor Inhibiting HIF-1 (FIH-1), an enzyme that suppresses HIF activity.[14]

Mechanism of Action: FIH-1 Inhibition Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by two types of enzymes: Prolyl Hydroxylase Domain proteins (PHDs) and FIH-1. PHD hydroxylation leads to degradation, while FIH-1 hydroxylation prevents HIF-α from interacting with transcriptional coactivators. By inhibiting FIH-1, furan derivatives allow HIF-α to remain active even under normoxic conditions, leading to the transcription of protective anti-hypoxic genes.[14]

cluster_degradation Degradation Pathway cluster_activity Transcriptional Activity Pathway HIF HIF-1α PHD PHD Enzymes HIF->PHD CBP CBP/p300 HIF->CBP VHL VHL PHD->VHL Proteasome Proteasomal Degradation VHL->Proteasome FIH FIH-1 FIH->CBP Prevents Interaction HRE HRE Gene Transcription CBP->HRE Inhibitor Furan-2-carbonyl Amino Acid Derivatives Inhibitor->FIH Inhibition

Caption: HIF-1α activation via selective inhibition of the FIH-1 enzyme.

Experimental Protocol: HIF-Responsive Element (HRE) Luciferase Reporter Assay [14]

  • Cell Transfection: Use a cell line (e.g., human neuroblastoma SK-N-BE(2)c) and transiently transfect the cells with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple copies of the HIF-responsive element (HRE). Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding & Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Allow them to attach, then treat with various concentrations of the test compounds.

  • Incubation: Incubate the cells for 18-24 hours under normoxic conditions (21% O₂).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Use a dual-luciferase reporter assay system. Measure the firefly luciferase activity (driven by HRE) and the Renilla luciferase activity (constitutive control) sequentially in a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in treated cells to that in vehicle-treated cells to determine the fold-induction of HRE promoter activity.

Future Perspectives and Conclusion

The furan-2-carbonyl amino benzoic acid scaffold is a rich source of biologically active molecules with significant therapeutic potential. The diverse applications, from anti-inflammatory and anticancer to antimicrobial and HIF activation, underscore its privileged nature in medicinal chemistry. Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the furan and benzoic acid rings to optimize potency and selectivity for specific targets.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

  • In Vivo Efficacy: Advancing promising compounds from in vitro assays to more complex in vivo animal models of disease to validate their therapeutic potential.

  • Target Deconvolution: For compounds with novel activities, identifying the precise molecular targets and elucidating unknown mechanisms of action.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to explore the full potential of this versatile scaffold and develop the next generation of targeted therapeutics.

References

  • Guzmán-Cárdenas, A., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules. Available at: [Link]

  • Yamamoto, T., et al. (2020). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. Molecules. Available at: [Link]

  • Srivastava, S. K., et al. (2001). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

  • Javed, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Mousavi, S. M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Li, J., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]

  • Adarsha, H. J., et al. (2021). IN VITRO ANTIOXIDANT, ANTIMICROBIAL AND ADMET STUDY OF NOVEL FURAN/BENZOFURAN C-2 COUPLED QUINOLINE HYBRIDS. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules. Available at: [Link]

  • Viegas-Junior, C., et al. (2012). Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. PubMed. Available at: [Link]

  • Keri, R. S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]

  • Kumar, D., & Kumar, N. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Chandrashekarachar, D., et al. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Naz, S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. Available at: [Link]

  • Connor, D. T., et al. (1985). 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents. PubMed. Available at: [Link]

  • Hamelin-Morrissette, J., et al. (2020). Biomolecular study and conjugation of two para-aminobenzoic acid derivatives with serum proteins: drug binding efficacy and protein delivery. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Maciąg-Dorszyńska, M., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Molecules. Available at: [Link]

  • Liu, W., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. Available at: [Link]

  • Huang, G., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. Available at: [Link]

  • Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. Available at: [Link]

  • Sunshine, A., & Laska, E. M. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. Google Patents.
  • da Silva, G. P., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. Available at: [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Farooq, M., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. Available at: [Link]

  • Gaballah, H., et al. (2021). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology. Available at: [Link]

  • Wakimoto, T., et al. (2011). Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Zare-Shahneh, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic Acid

Introduction & Scope This application note details the synthesis of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid (CAS: 312289-59-1).[1] This molecule features a furan-2-carboxamide scaffold linked to a benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid (CAS: 312289-59-1).[1] This molecule features a furan-2-carboxamide scaffold linked to a benzoic acid moiety, a structural motif commonly found in medicinal chemistry programs targeting P2X receptors, anti-inflammatory pathways, and kinase inhibition.

The protocol prioritizes the Schotten-Baumann reaction conditions (Method A). This approach is selected for its robustness in handling aminobenzoic acids, which are amphoteric. The basic aqueous conditions ensure the solubility of the amino acid starting material while scavenging the HCl byproduct. Upon acidification, the target molecule precipitates, providing a self-validating purification step that often eliminates the need for chromatography. A secondary method using coupling agents (Method B) is provided for small-scale discovery workflows.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the amide bond. The forward strategy involves the activation of 5-methyl-2-furoic acid followed by


-acylation of 3-aminobenzoic acid.
Reaction Scheme

ReactionScheme SM1 5-Methyl-2-furoic acid ACT Activation (SOCl2 or HATU) SM1->ACT PROD Target Amide (Precipitates at pH < 3) ACT->PROD + SM2 Base SM2 3-Aminobenzoic acid SM2->PROD

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide core.

Critical Reagents & Safety Profile

ReagentCASRoleSafety Note
5-Methyl-2-furoic acid 1917-15-3SubstrateIrritant. Store cool.
3-Aminobenzoic acid 99-05-8SubstrateIrritant. Avoid dust inhalation.
Thionyl Chloride (

)
7719-09-7ActivatorCorrosive/Toxic. Reacts violently with water. Use in fume hood.
Sodium Carbonate (

)
497-19-8BaseIrritant.
HATU (Method B)148893-10-1Coupling AgentSensitizer.

Detailed Experimental Protocols

Method A: Acid Chloride Route (Schotten-Baumann)

Recommended for scale-up (>1g) and high purity requirements.

Phase 1: Activation (Synthesis of Acid Chloride)
  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charge: Add 5-methyl-2-furoic acid (1.26 g, 10.0 mmol) and dry Dichloromethane (DCM) (20 mL).

  • Addition: Add Thionyl Chloride (2.38 g, 1.45 mL, 20.0 mmol) dropwise. Add 1 drop of dry DMF as a catalyst.

  • Reaction: Heat to reflux (

    
    ) for 2–3 hours. Monitor by the cessation of gas evolution (
    
    
    
    /
    
    
    ).
  • Workup: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (
    
    
    
    ) to remove trace thionyl chloride.
    • Result: Crude 5-methyl-2-furoyl chloride (yellow oil/solid). Use immediately.

Phase 2: Coupling (Schotten-Baumann)
  • Preparation of Amine Solution: In a 250 mL beaker, dissolve 3-aminobenzoic acid (1.37 g, 10.0 mmol) in 10% aqueous

    
      (25 mL). Ensure complete dissolution (solution pH should be >9).
    
    • Note: If solubility is slow, gently warm to

      
       or add acetone (5–10 mL) as a co-solvent.
      
  • Coupling: Cool the amine solution to

    
     in an ice bath. Dissolve the crude acid chloride (from Phase 1) in dry Acetone  (10 mL).
    
  • Addition: Add the acid chloride solution dropwise to the stirred amine solution over 15 minutes.

    • Critical: Maintain pH > 8 by adding small portions of

      
       solution if necessary. The reaction is exothermic; control temperature 
      
      
      
      .
  • Completion: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Precipitation (Purification):

    • Filter the reaction mixture (if cloudy) to remove insoluble impurities.

    • Slowly acidify the clear filtrate with 6N HCl to pH 2–3 while stirring vigorously.

    • The target product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with water (

    
    ) to remove salts. Dry in a vacuum oven at 
    
    
    
    overnight.
Method B: HATU Coupling

Recommended for high-throughput screening or small scale (<100 mg).

  • Dissolve 5-methyl-2-furoic acid (1.0 eq) in dry DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes to activate.

  • Add 3-aminobenzoic acid (1.0 eq).

  • Stir at RT for 12–16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine and DIPEA), then Brine. Dry over

    
     and concentrate.
    
  • Note: This method may require column chromatography if the acid wash does not fully remove byproducts.

Process Control & Workflow Visualization

The following diagram illustrates the logic flow for Method A, highlighting the "Self-Validating" precipitation step.

ProcessFlow Start Start: 3-Aminobenzoic Acid Dissolve Dissolve in aq. Na2CO3 (Forms soluble carboxylate salt) Start->Dissolve React Add Acid Chloride / Acetone (Schotten-Baumann) Dissolve->React Check Is solution clear? React->Check FilterImp Filter insoluble impurities Check->FilterImp No Acidify Acidify with HCl to pH 2 (Protonates carboxylate -> Precipitate) Check->Acidify Yes FilterImp->Acidify Isolate Filter & Wash Solid Acidify->Isolate

Figure 2: Workflow for the Schotten-Baumann protocol. The acidification step acts as a chemical filter, precipitating only the carboxylic acid product.

Expected Analytical Data

Since this is a known compound class, the following data is representative of the structure:

  • Physical State: White to off-white powder.

  • Melting Point: Expected range

    
     (typical for benzamide/benzoic acid analogs).
    
  • Solubility: Soluble in DMSO, DMF, dilute NaOH. Poor solubility in Water, DCM.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.9 (s, 1H, -COOH, broad).
      
    • 
       10.3 (s, 1H, -NH-CO-).
      
    • 
       8.3 (s, 1H, Ar-H2, benzoic).
      
    • 
       7.9 (d, 1H, Ar-H, benzoic).
      
    • 
       7.6 (d, 1H, Ar-H, benzoic).
      
    • 
       7.4 (t, 1H, Ar-H, benzoic).
      
    • 
       7.2 (d, 1H, Furan-H3).
      
    • 
       6.3 (d, 1H, Furan-H4).
      
    • 
       2.4 (s, 3H, Furan-CH3).
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure Acid Chloride is fresh. Increase Acetone/Water ratio to improve solubility of the chloride before it hydrolyzes.
Oiling out Mixed Anhydride formationKeep reaction temp

during addition. Ensure vigorous stirring.
Product is colored Oxidation of amine3-aminobenzoic acid can oxidize. Recrystallize starting material or add trace sodium bisulfite.
Incomplete Precipitation pH not low enoughEnsure pH is checked with paper/meter. Must be < 3 to fully protonate the benzoic acid.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures).
  • ChemicalBook. Entry for CAS 312289-59-1.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Schotten-Baumann mechanism).

Sources

Application

Recrystallization techniques for purifying furan-carbonyl amino benzoic acid derivatives

Application Note: Recrystallization Strategies for Furan-Carbonyl Amino Benzoic Acid Derivatives Abstract The purification of furan-carbonyl amino benzoic acid derivatives (e.g., N-(2-furoyl)anthranilic acid and its isom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Strategies for Furan-Carbonyl Amino Benzoic Acid Derivatives

Abstract

The purification of furan-carbonyl amino benzoic acid derivatives (e.g., N-(2-furoyl)anthranilic acid and its isomers) presents a unique challenge due to the competing solubility profiles of the lipophilic furan ring and the hydrophilic carboxylic acid moiety. This guide provides a scientifically grounded approach to recrystallization, moving beyond "trial and error" to a systematic protocol based on physicochemical properties. We detail single-solvent and anti-solvent techniques, emphasizing the removal of specific impurities such as unreacted amines, furoic acid oligomers, and coupling byproducts.

Introduction & Chemical Context

Furan-carbonyl amino benzoic acids are hybrid pharmacophores often synthesized via the acylation of amino benzoic acids (e.g., anthranilic acid, p-aminobenzoic acid) with furoyl chloride or furan-2-carboxylic acid using coupling agents like CDI.

The Purification Challenge:

  • Amphiphilic Nature: The molecule contains a polar, hydrogen-bond-donating/accepting amide and acid group, contrasted with the aromatic furan and benzene rings. This leads to steep solubility curves in alcohols but poor solubility in non-polar solvents.

  • Impurity Profile:

    • Unreacted Starting Materials: Amino benzoic acids (often prone to oxidation/browning) and furan-2-carboxylic acid.

    • Side Products: Decarboxylated furan species or colored oxidation oligomers.

    • Inorganics: Salts from coupling reagents (e.g., imidazole hydrochlorides).

Effective recrystallization requires a solvent system that disrupts the strong intermolecular Hydrogen-bonding (dimerization of acids) at high temperatures while favoring


-

stacking crystallization upon cooling.

Physicochemical Profiling & Solvent Selection

Before attempting purification, the solubility profile must be mapped. These derivatives typically exhibit "Class II" behavior (Low Solubility/High Permeability context) regarding organic solvents.

Table 1: Representative Solubility Profile

Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)Suitability
Alcohols Ethanol (EtOH)HighModerate/LowExcellent (Primary choice)
Alcohols Methanol (MeOH)Very HighModerateGood (Risk of yield loss)
Polar Aprotic DMF / DMSOVery HighHighPoor (Hard to crystallize; use as Solvent A in pairs)
Esters Ethyl AcetateModerateLowGood (often requires Hexane anti-solvent)
Non-Polar Hexane / HeptaneInsolubleInsolubleAnti-Solvent Only
Aqueous WaterLowInsolubleAnti-Solvent Only (pH dependent)
Decision Matrix: Selecting the Protocol

The following logic flow dictates the optimal experimental approach based on crude purity and solubility.

SolventSelection Start Crude Material Analysis SolubleEtOH Soluble in boiling EtOH? Start->SolubleEtOH SolubleEtOAc Soluble in boiling EtOAc? SolubleEtOH->SolubleEtOAc No MethodA Protocol A: Single Solvent (EtOH) SolubleEtOH->MethodA Yes MethodB Protocol B: Multi-Solvent (EtOAc/Hex) SolubleEtOAc->MethodB Yes MethodC Protocol C: DMF/Water Precip SolubleEtOAc->MethodC No (Very Insoluble) HighImpurities High Colored Impurities? HighImpurities->MethodA No Charcoal Add Activated Carbon Step HighImpurities->Charcoal Yes MethodA->HighImpurities

Figure 1: Decision matrix for selecting the appropriate recrystallization strategy based on solubility and impurity profile.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of derivatives with moderate solubility (e.g., N-(2-furoyl)anthranilic acid).

Principle: Ethanol acts as a Lewis base, disrupting the carboxylic acid dimers at boiling point (


). Upon cooling, the entropic drive favors the reformation of the crystal lattice over solvation.

Procedure:

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Dissolution: Add 10 mL of absolute ethanol . Heat to reflux with stirring.

    • Note: If solid remains, add EtOH in 1 mL increments until dissolved. Do not exceed 20 mL/g.

  • Hot Filtration (Critical): If the solution is cloudy at boiling (indicating inorganic salts or polymer impurities), filter immediately through a pre-warmed glass frit or fluted filter paper.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring (insulation prevents "crashing out" which traps impurities).

  • Crystallization: Once room temperature is reached, place the flask in an ice-water bath (

    
    ) for 30 minutes.
    
  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with

    
     of ice-cold ethanol .
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Protocol B: Anti-Solvent Precipitation (DMF/Water)

Best for: Highly insoluble derivatives or those with high melting points (


).

Principle: The compound is dissolved in a high-solubility solvent (DMF). Water, acting as a potent anti-solvent, increases the polarity of the bulk solvent, forcing the hydrophobic aromatic rings to aggregate and precipitate.

Procedure:

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of DMF (approx. 3-5 mL) at

    
    .
    
  • Clarification: Filter if necessary to remove dust/inorganics.

  • Precipitation: While stirring rapidly, add warm water (

    
    ) dropwise.
    
    • Visual Cue: Continue adding until a persistent turbidity (cloudiness) is observed.[1]

  • Re-dissolution: Add a few drops of DMF to just clear the turbidity.

  • Cooling: Allow the mixture to cool to room temperature undisturbed.

  • Collection: Filter and wash thoroughly with water (to remove residual DMF).

    • Warning: Residual DMF can inhibit biological assays; ensure thorough drying or wash with a volatile solvent like ether if the compound is insoluble in it.

Process Workflow & Troubleshooting

The following diagram illustrates the physical manipulation steps and critical control points (CCPs) to prevent common failures like "oiling out."

RecrystWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent (T > 70°C) Crude->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Filter Hot Filtration (Remove Salts/Polymers) CheckClear->Filter No (Solids Present) CoolSlow Slow Cooling (RT, 1 hour) CheckClear->CoolSlow Yes Filter->CoolSlow OilOut Oiling Out? CoolSlow->OilOut Reheat Reheat & Add More Solvent or Seed Crystal OilOut->Reheat Yes IceBath Ice Bath (0°C, 30 min) OilOut->IceBath No (Crystals Form) Reheat->CoolSlow Harvest Vacuum Filtration & Wash IceBath->Harvest

Figure 2: Step-by-step workflow with critical control points for handling impurities and phase separation issues.

Troubleshooting "Oiling Out"

Furan derivatives, particularly those with flexible linkers, may separate as an oil rather than a crystal.

  • Cause: The solution temperature dropped below the melting point of the solute before it dropped below the saturation point.

  • Remedy: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent (dilution) or a seed crystal of the pure compound. Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.[2]

References

  • Vertex Pharmaceuticals. (2012). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. National Institutes of Health (PMC). Link

    • Context: Validates the use of THF/Ethyl Acetate extraction and general handling of furan-carboxamide deriv
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][2][3][4][5] Department of Chemistry. Link

    • Context: Authoritative guide on solvent selection logic (Ethanol vs.
  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Link

    • Context: detailed protocol for the anti-solvent addition method described in Protocol B.
  • Borra, A., et al. (2021). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Journal of Molecular Liquids.[6] Link

    • Context: Provides specific solubility data for the furan-2-carboxylic acid moiety, justifying the use of alcohols (Methanol/Ethanol) over non-polar solvents.
  • ScienceMadness Discussion. (2017). Purifying anthranilic acid.[3]Link

    • Context: Field-verified insights on the oxidation/browning issues of anthranilic acid derivatives and the efficacy of ethanol recrystalliz

Sources

Method

Using 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid as a ligand in coordination chemistry

This Application Note and Protocol Guide details the use of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid (referred to herein as MFCA-BA ) as a ligand in coordination chemistry. Subject Profile Compound Name: 3-[(5-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid (referred to herein as MFCA-BA ) as a ligand in coordination chemistry.

Subject Profile
  • Compound Name: 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid[1]

  • CAS Number: 312289-59-1[1]

  • Molecular Formula: C₁₃H₁₁NO₄

  • Core Structure: A benzoic acid moiety substituted at the meta (3-) position with a 5-methyl-2-furoylamide group.

  • Coordination Classification: Divergent N,O-donor ligand; potential linker for Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

Part 1: Introduction & Ligand Design Principles

1.1. The Ligand Architecture

Unlike its ortho (anthranilic acid) analogs, which readily form discrete chelate rings, the 3-position (meta) substitution of MFCA-BA imposes a divergent geometry. The angle between the carboxylate binding site and the amide moiety prevents simple bidentate chelation to a single small metal ion (e.g., Cu²⁺, Zn²⁺). Instead, MFCA-BA acts as a bridging linker , making it ideal for constructing:

  • 1D/2D Coordination Polymers: Where the carboxylate binds one metal center and the amide/furan oxygen interacts with adjacent chains or solvent molecules.

  • Supramolecular Assemblies: Driven by strong hydrogen bonding between the amide (–NH–) and the carboxylate oxygens of neighboring molecules.

1.2. Donor Sites
  • Primary Site (Anionic): Carboxylate (–COO⁻). Modes: Monodentate, Bidentate Chelating, Bidentate Bridging.

  • Secondary Site (Neutral): Amide Oxygen (C=O). Modes: O-donor to metal or H-bond acceptor.

  • Tertiary Site (Weak): Furan Oxygen. Modes: Rarely coordinates directly but influences crystal packing via dipole interactions.

Part 2: Ligand Synthesis Protocol

Objective: Synthesize high-purity MFCA-BA suitable for crystal growth. Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.

2.1. Reagents & Equipment [2][3]
  • Precursors: 5-Methylfuran-2-carboxylic acid (1.0 eq), 3-Aminobenzoic acid (1.0 eq).

  • Activator: Thionyl chloride (SOCl₂) (Excess).

  • Solvents: Dry Dichloromethane (DCM), Pyridine (or Et₃N), Ethanol.

  • Apparatus: Reflux condenser, inert gas (N₂) line, ice bath.

2.2. Step-by-Step Synthesis Workflow

Step 1: Activation (Acid Chloride Formation)

  • Dissolve 10 mmol of 5-methylfuran-2-carboxylic acid in 20 mL of dry DCM.

  • Add 15 mmol of SOCl₂ dropwise. Add 2 drops of DMF as a catalyst.

  • Reflux at 45°C for 3 hours until gas evolution (HCl/SO₂) ceases.

  • Evaporate solvent and excess SOCl₂ under vacuum to obtain 5-methylfuran-2-carbonyl chloride (yellow oil/solid). Handle under N₂.

Step 2: Amide Coupling (Schotten-Baumann Conditions)

  • Dissolve 10 mmol of 3-aminobenzoic acid in 25 mL of dry Pyridine (acts as solvent and base). Cool to 0°C.[4]

  • Dissolve the acid chloride from Step 1 in 10 mL dry DCM.

  • Add the acid chloride solution dropwise to the aminobenzoic acid solution over 30 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

Step 3: Isolation & Purification

  • Pour the reaction mixture into 200 mL of ice-cold water containing HCl (pH ~2) to precipitate the product and remove pyridine.

  • Filter the solid precipitate.

  • Recrystallization: Dissolve the crude solid in hot Ethanol/Water (8:2). Cool slowly to yield off-white needles of MFCA-BA.

  • Yield Check: Expected >75%. Melting point check required.

2.3. Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Methylfuran-2- carboxylic acid Activation Activation: SOCl2 / Reflux Start->Activation -OH to -Cl Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Coupling: 3-Aminobenzoic Acid (Pyridine, 0°C) Intermediate->Coupling Nucleophilic Attack Quench Quench: HCl/Ice Water Coupling->Quench Precipitation Product Ligand MFCA-BA (Precipitate) Quench->Product Filtration

Caption: Step-by-step chemical synthesis pathway for MFCA-BA ligand generation.

Part 3: Coordination Chemistry Protocols

Scientific Rationale: Because MFCA-BA is a meta-substituted ligand, direct mixing with metal salts often leads to precipitation of amorphous powders due to rapid polymeric cross-linking. To obtain crystalline materials (for SC-XRD), we employ Slow Diffusion and Solvothermal techniques.

Protocol A: Solvothermal Synthesis (For MOFs/Polymers)

Best for: Zn(II), Co(II), Cd(II) frameworks.

  • Preparation:

    • Tube A: Dissolve 0.1 mmol MFCA-BA in 5 mL DMF. Add 0.1 mmol Triethylamine (Et₃N) to deprotonate the carboxylic acid.

    • Tube B: Dissolve 0.1 mmol Metal Nitrate (e.g., Zn(NO₃)₂·6H₂O) in 5 mL Ethanol.

  • Mixing: Mix solutions in a 20 mL Teflon-lined autoclave.

  • Thermal Treatment: Heat at 100°C for 48 hours.

  • Cooling: Cool at a rate of 5°C/hour to RT.

  • Result: Block crystals suitable for X-ray diffraction.

    • Note: The DMF/EtOH ratio controls the solubility. If precipitate forms immediately, increase DMF ratio.

Protocol B: Layering Technique (For Discrete Complexes)

Best for: Cu(II), Ni(II) with blocking ligands.

  • Bottom Layer: Dissolve 0.1 mmol Metal Salt (e.g., Cu(ClO₄)₂) + 0.1 mmol 1,10-Phenanthroline (blocking ligand) in 4 mL H₂O/MeOH (1:1). The phenanthroline blocks 2 coordination sites, preventing infinite polymerization.

  • Buffer Layer: Carefully layer 2 mL of pure MeOH/H₂O (1:1) on top.[5]

  • Top Layer: Dissolve 0.1 mmol MFCA-BA + 0.1 mmol NaOH in 4 mL MeOH. Layer this carefully on top.

  • Incubation: Seal and leave undisturbed in the dark for 1-2 weeks.

  • Mechanism: Slow diffusion allows the deprotonated MFCA-BA to encounter the [M(phen)]²⁺ species slowly, favoring crystal growth over amorphous precipitation.

3.1. Coordination Mode Logic Diagram

Coordination_Logic cluster_Cond Reaction Conditions cluster_Outcome Structural Outcome Ligand MFCA-BA Ligand Base Base Added (Deprotonated COO-) Ligand->Base NoBase Neutral (COOH intact) Ligand->NoBase Discrete Discrete Complex (M-L-M dimer or Monomer) Base->Discrete With Blocking Ligand (phen, bipy) Polymer 1D/2D Coordination Polymer Base->Polymer Solvothermal (Zn, Co, Cd) HBond Supramolecular Network NoBase->HBond Co-crystallization (Weak interactions)

Caption: Decision tree for selecting experimental conditions to target specific structural topologies.

Part 4: Characterization & Data Analysis

4.1. Infrared Spectroscopy (FT-IR) Fingerprinting

Upon coordination, specific vibrational modes shift. Use this table to validate metal binding.

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Diagnostic Note
ν(N-H) Amide 3250 - 33003250 - 3300Usually unchanged unless N-coordinated (rare).
ν(C=O) Carboxyl ~1690 (COOH)AbsentDisappearance confirms deprotonation.
ν_as(COO⁻) N/A1580 - 1620Asymmetric stretch of coordinated carboxylate.
ν_s(COO⁻) N/A1380 - 1420Symmetric stretch.
Δν (as - s) N/AValue Analysis Δν > 200: Monodentate.Δν < 150: Chelating/Bridging.
ν(C=O) Amide I 1640 - 16601630 - 1650Slight redshift indicates H-bonding or O-coordination.
4.2. 1H-NMR Analysis (d6-DMSO)
  • Amide Proton: Look for a singlet around 10.0 - 10.5 ppm . If this signal disappears in the complex, it implies deprotonation of the amide (requires strong base).

  • Carboxylic Proton: Broad singlet at 12.0 - 13.0 ppm . Must disappear in the metal complex spectrum.

  • Furan Protons: Doublets/multiplets in the 6.5 - 7.5 ppm range. Shifts here indicate electronic perturbation from the metal center.

Part 5: Applications

5.1. Biological Activity (Antibacterial)

Furan-carboxamide derivatives are pharmacophores often associated with antibacterial activity.

  • Protocol: Dissolve the metal complex in DMSO (1 mg/mL). Perform Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli.

  • Mechanism: The lipophilic furan ring facilitates cell membrane penetration, while the metal center (e.g., Cu, Ag) disrupts cellular respiration.

5.2. DNA Binding Studies
  • Technique: UV-Vis Titration.

  • Procedure:

    • Prepare a 50 µM solution of the Metal-MFCA-BA complex in Tris-HCl buffer.

    • Titrate with increasing concentrations of CT-DNA (0 - 100 µM).

    • Observation: Look for Hypochromism (decrease in absorbance) and Bathochromic shift (red shift) at the ligand's π-π* transition band (~280-300 nm).

    • Interpretation: These spectral changes indicate intercalation of the planar aromatic parts of the ligand/complex between DNA base pairs.

References

  • ChemicalBook. (2024). 3-[(5-METHYL-FURAN-2-CARBONYL)-AMINO]-BENZOIC ACID Properties and CAS 312289-59-1. Link

  • Sigma-Aldrich. (2024). 2-(3-Methylfuran-2-carboxamido)benzoic acid (Isomer Analog Reference). Link

  • PubChem. (2024).[6] Compound Summary: 3-methyl-2-(2-methylfuran-3-amido)benzoic acid.[7] Link

  • Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard reference for IR band assignment).
  • Gao, H. L., et al. (2021). Synthesis, Crystal Structure, and DFT Study of Furan-2-carboxamide Derivatives. ResearchGate. Link

  • Schmidbaur, H., et al. (2020). The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. MDPI. Link

Sources

Application

High-Efficiency Solid-Phase Synthesis of 3-Aminobenzoic Acid (3-ABA) Scaffolds

Abstract 3-Aminobenzoic acid (3-ABA) derivatives represent a "privileged" scaffold in medicinal chemistry, offering a unique meta-substituted aromatic rigidity that differs significantly from the ortho-substituted anthra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Aminobenzoic acid (3-ABA) derivatives represent a "privileged" scaffold in medicinal chemistry, offering a unique meta-substituted aromatic rigidity that differs significantly from the ortho-substituted anthranilic acid derivatives often used in quinazolinone synthesis. This guide details the solid-phase synthesis (SPS) strategies for integrating 3-ABA as a rigid linker, a peptidomimetic turn inducer, or a building block for oligobenzamide foldamers. The protocols address the primary synthetic challenge: the reduced nucleophilicity of the aniline nitrogen, which renders standard peptide coupling conditions inefficient.

Part 1: Strategic Considerations & Resin Selection

The "Aniline Challenge"

The core difficulty in working with 3-ABA on solid phase is the electron-withdrawing nature of the aromatic ring, which significantly lowers the nucleophilicity of the amine compared to aliphatic amino acids.

  • Standard Coupling: DIC/HOBt is often insufficient.

  • High-Efficiency Coupling: Requires HATU/HOAt, acid chlorides, or symmetric anhydrides.

  • Monitoring: The Kaiser test is frequently unreliable for anilines (faint or false negatives). The Chloranil test or Malachite Green Isothiocyanate (MGI) test is preferred.

Resin Selection Matrix

The choice of resin dictates the C-terminal functionality and the cleavage conditions.

Resin TypeC-Terminal ProductCleavage ConditionsCompatibility with 3-ABA
2-Chlorotrityl Chloride (2-CTC) Free Carboxylic Acid1% TFA in DCM (Mild)Excellent. Prevents premature cleavage; allows synthesis of protected fragments.
Wang Resin Free Carboxylic Acid95% TFA (Harsh)Good. Standard for stable peptides. Requires esterification loading.
Rink Amide Primary Amide95% TFA (Harsh)Good. Used if the 3-ABA carboxyl is to be amidated upon cleavage.

Part 2: Experimental Protocols

Protocol A: Loading 3-ABA onto 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: Anchor 3-ABA via its carboxylic acid to the resin, leaving the Fmoc-protected amine available for elongation.

Reagents:

  • Fmoc-3-aminobenzoic acid (Fmoc-3-ABA-OH)

  • 2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g loading)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane, anhydrous)

  • Methanol (HPLC grade)

Step-by-Step Procedure:

  • Resin Swelling: Place 1.0 g of 2-CTC resin in a fritted syringe reactor. Add 10 mL dry DCM and swell for 30 minutes. Drain.

  • Loading Solution: Dissolve Fmoc-3-ABA-OH (0.6–0.8 eq relative to resin capacity) in 10 mL dry DCM. Add DIPEA (4.0 eq).

    • Note: Using <1.0 equivalent of the amino acid controls the loading level, which is beneficial for difficult sequences to prevent aggregation.

  • Coupling: Add the solution to the resin.[1][2] Agitate gently for 2 hours at room temperature.

  • Capping: Add 1 mL of Methanol and DIPEA (1 mL) to the reaction mixture (do not drain yet). Agitate for 15 minutes. This caps unreacted trityl chloride sites as methyl ethers.

  • Washing: Drain and wash with DCM (3x), DMF (3x), and DCM (3x).

  • Loading Determination: Dry a small aliquot. Measure UV absorbance of the dibenzofulvene-piperidine adduct at 290 nm after Fmoc cleavage to calculate exact loading (mmol/g).

Protocol B: Elongation – Coupling onto the Resin-Bound Aniline

Objective: Form an amide bond between an incoming Fmoc-amino acid and the low-nucleophilicity aniline nitrogen of resin-bound 3-ABA.

Reagents:

  • Fmoc-Amino Acid (4.0 eq)

  • HATU (4.0 eq)

  • HOAt (4.0 eq) – Critical additive for steric/electronic difficulty

  • DIPEA or NMM (8.0 eq)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve Fmoc-Amino Acid, HATU, and HOAt in minimal DMF. Add DIPEA. Shake for 1 minute to activate.

    • Color Change: Solution usually turns yellow/orange.

  • Coupling: Add the activated mixture to the resin-bound aniline.

  • Reaction Conditions:

    • Standard: Agitate for 2–4 hours at room temperature.

    • Difficult Cases: Heat to 50°C or use Microwave irradiation (75°C, 20 min).

  • Monitoring (Chloranil Test):

    • Take a few beads.[3][4][5][6] Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Green/Brown beads = Free Aniline (Incomplete coupling).

    • Colorless/Yellow beads = Coupled (Complete).[3]

  • Double Coupling: If the test is positive, repeat the coupling step with fresh reagents.

Protocol C: Synthesis of Oligobenzamide Foldamers (Acid Chloride Method)

Objective: Synthesize rigid alpha-helix mimetics using sequential coupling of 3-ABA units. Standard coupling agents (HATU) often fail after the second residue due to steric crowding and poor nucleophilicity.

Reagents:

  • Fmoc-3-ABA-OH

  • Thionyl Chloride (SOCl2) or Ghosez Reagent

  • DIPEA/Collidine

  • THF/DCM (anhydrous)

Step-by-Step Procedure:

  • In Situ Acid Chloride Formation:

    • Dissolve Fmoc-3-ABA-OH (3.0 eq) in dry DCM.

    • Add SOCl2 (10 eq) and reflux for 2 hours (or use Ghosez reagent at RT for 1h).

    • Evaporate solvent/excess SOCl2 under vacuum to obtain the acid chloride solid.

  • Coupling:

    • Dissolve the acid chloride in dry DCM/THF (1:1).

    • Add to the resin-bound aniline (previously deprotected).

    • Add DIPEA (3.0 eq) or Collidine (recommended for acid chlorides).

  • Reaction: Agitate for 1–12 hours.

    • Note: Acid chlorides are highly reactive and can drive the formation of the hindered amide bond where HATU fails.

Part 3: Visualization & Workflows

General Solid-Phase Workflow for 3-ABA Derivatives

SPS_Workflow cluster_coupling Elongation Cycle Resin 2-CTC Resin (Chloride Form) Loading Loading Step Fmoc-3-ABA-OH DIPEA, DCM Resin->Loading LoadedResin Resin-Bound Fmoc-3-ABA Loading->LoadedResin Deprotect Fmoc Removal 20% Piperidine LoadedResin->Deprotect FreeAmine Free Aniline (Low Nucleophile) Deprotect->FreeAmine Activation Activation HATU/HOAt or Acid Chloride FreeAmine->Activation Next AA Coupling Coupling Reaction 2-4h or MW Activation->Coupling QC QC: Chloranil Test Coupling->QC QC->Deprotect Pass (Next Cycle) QC->Activation Fail (Double Couple) Cleavage Cleavage 1% TFA (Mild) or 95% TFA (Harsh) QC->Cleavage Sequence Complete FinalProduct Final 3-ABA Derivative Cleavage->FinalProduct

Caption: Workflow for the solid-phase synthesis of 3-ABA derivatives, highlighting the critical aniline activation loop.

Oligobenzamide Synthesis Mechanism

Oligobenzamide Start Fmoc-3-ABA-OH (Monomer) Activate Acid Chloride Formation (SOCl2 or Ghosez Rgt) Start->Activate ActiveSpecies Fmoc-3-ABA-Cl (Highly Reactive) Activate->ActiveSpecies CouplingStep Nucleophilic Attack (Base: Collidine) ActiveSpecies->CouplingStep ResinAmine Resin-Bound Oligomer (n) (Free Aniline) ResinAmine->CouplingStep Product Resin-Bound Oligomer (n+1) CouplingStep->Product

Caption: Acid chloride activation strategy required for synthesizing sterically hindered oligobenzamide foldamers.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Low nucleophilicity of aniline.Switch from DIC/HOBt to HATU/HOAt . Use Microwave heating (50-75°C).
Faint Kaiser Test Aniline does not react well with ninhydrin.Use Chloranil Test (Green/Brown = positive) or MGI Test .
Aggregation Hydrophobic aromatic stacking (Oligobenzamides).Use NMP instead of DMF. Add chaotropic salts (LiCl) or use Magic Mixture (DCM/DMF/NMP).
Premature Cleavage 2-CTC resin is acid-sensitive.Avoid using HOBt (acidic) in excess during loading. Use Collidine as base during coupling to maintain basic pH.

References

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. (2023). Describes the synthesis and loading of aminobenzoic acid derivatives.

  • Solid-Phase Synthesis of Oligo(p-benzamide) Foldamers. Organic Letters. (2006). Establishes acid chloride protocols for coupling electron-poor aromatic amines.

  • Solid Phase Synthesis of Helically Folded Aromatic Oligoamides. Methods in Enzymology. (2016). Detailed protocols for aromatic amide foldamer synthesis using acid chlorides and microwave irradiation.

  • Color test for selective detection of secondary amines on resin. Organic Letters. (2014). Discusses the limitations of Kaiser test and alternatives like Chloranil/Acetaldehyde.

  • Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. (2020). Comprehensive guide on resin loading and coupling reagents (HATU/HOAt).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during the amide coupling of 3-aminobenzoic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for handling 3-aminobenzoic acid in amide coupling reactions. This document provides in-depth troubleshooting advice and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for handling 3-aminobenzoic acid in amide coupling reactions. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical steps necessary to overcome the unique challenges presented by this bifunctional molecule, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 3-aminobenzoic acid resulted in an insoluble precipitate and a complex mixture by LCMS. What is happening?

This is the most common issue encountered and is almost certainly due to polymerization. 3-Aminobenzoic acid possesses both a nucleophilic amine and an electrophilic carboxylic acid (once activated). In the presence of a coupling agent, the activated carboxyl group of one molecule can react with the amine group of another, leading to a chain reaction of self-coupling that produces oligomers or polymers.[1] These polymers are often insoluble in common organic solvents, resulting in the precipitate you observed.

Q2: My desired product yield is extremely low, even though my starting materials are being consumed. Where is my product going?

Low yields are typically a direct consequence of competing side reactions. The primary culprit is the self-coupling described in Q1, which consumes your starting material in a non-productive pathway. Other potential side reactions include the formation of N-acylurea byproducts if you are using a carbodiimide reagent like EDC or DCC, or the formation of guanidinium byproducts from uronium/aminium reagents like HATU or HBTU.[2] Careful optimization of reaction conditions and reagent choice is critical to favor the desired intermolecular coupling over these side reactions.

Q3: I am using EDC/HOBt for my coupling and see a significant byproduct with a mass corresponding to my carboxylic acid + EDC. What is this and how can I avoid it?

This byproduct is an N-acylurea, which forms when the O-acylisourea intermediate (the activated form of your carboxylic acid) undergoes an intramolecular O-to-N acyl transfer.[2] This N-acylurea is stable and unreactive towards your desired amine nucleophile, effectively halting the reaction for that portion of your material. This side reaction is more prevalent with sterically hindered substrates or poorly nucleophilic amines. To minimize it, ensure you are using an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which traps the O-acylisourea to form a more stable active ester, reducing the likelihood of rearrangement.[2] Maintaining a low reaction temperature is also recommended.

Troubleshooting Guide: In-Depth Solutions

Problem 1: Uncontrolled Polymerization and Self-Coupling

The bifunctional nature of 3-aminobenzoic acid makes it highly susceptible to self-condensation under standard amide coupling conditions. The key to success is to prevent the amine and the activated carboxylate of two different 3-aminobenzoic acid molecules from reacting with each other.

When a coupling reagent is added to a solution of 3-aminobenzoic acid, the carboxylic acid is converted into a highly reactive activated species (e.g., an O-acylisourea ester). This activated species is now a potent electrophile. Simultaneously, the aniline amine group of another 3-aminobenzoic acid molecule, while a relatively weak nucleophile, is readily available in high concentration to attack this electrophile, initiating polymerization.

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway (Polymerization) ABA_activated Activated 3-Aminobenzoic Acid Amine Your Target Amine (R-NH2) ABA_activated->Amine Intermolecular Coupling Product Desired Amide Product Amine->Product ABA_activated2 Activated 3-Aminobenzoic Acid ABA_amine 3-Aminobenzoic Acid (as nucleophile) ABA_activated2->ABA_amine Self-Coupling Dimer Dimer ABA_amine->Dimer Polymer Oligomer/Polymer Dimer->Polymer Chain Growth

Caption: Desired intermolecular coupling vs. undesired self-coupling pathway.

The most robust method to prevent polymerization is to temporarily block one of the reactive functional groups.[3] An orthogonal protection strategy allows for the selective deprotection of one group without affecting the other.[3][4]

  • Protect the Amine: Protect the amine group of 3-aminobenzoic acid as a tert-butyloxycarbonyl (Boc) carbamate. This is stable to the conditions used for ester hydrolysis.

  • Protect the Carboxylic Acid: Convert the carboxylic acid to a simple ester, such as a methyl or ethyl ester. This is stable to the acidic conditions used to remove the Boc group.

  • Perform the Coupling: With this doubly protected molecule, you can selectively deprotect one functional group to allow for the desired reaction.

    • To use as the acid component: Hydrolyze the methyl ester (e.g., with LiOH) to reveal the carboxylic acid. The Boc-protected amine prevents polymerization, allowing you to couple this molecule with your target amine.

    • To use as the amine component: Remove the Boc group (e.g., with TFA or HCl in dioxane) to reveal the amine. The methyl ester is stable to these conditions and prevents self-reaction, allowing you to couple this molecule with your target carboxylic acid.

workflow start 3-Aminobenzoic Acid protect_amine Protect Amine (e.g., Boc2O) start->protect_amine protect_acid Protect Acid (e.g., MeOH, H+) protect_amine->protect_acid protected_intermediate Boc-NH-(C6H4)-COOMe (Orthogonally Protected) protect_acid->protected_intermediate deprotect_acid Selective Deprotection (LiOH) protected_intermediate->deprotect_acid deprotect_amine Selective Deprotection (TFA) protected_intermediate->deprotect_amine acid_component Boc-Protected Acid deprotect_acid->acid_component couple1 Couple with R-NH2 acid_component->couple1 amine_component Methyl Ester Amine deprotect_amine->amine_component couple2 Couple with R-COOH amine_component->couple2

Caption: Workflow for an orthogonal protecting group strategy.

If a protecting group strategy is not feasible, a slow addition protocol can significantly minimize polymerization. The principle is to keep the instantaneous concentration of the activated 3-aminobenzoic acid low at all times, thereby favoring the reaction with the other (non-bifunctional) coupling partner present in stoichiometric excess.

  • Method: Dissolve the 3-aminobenzoic acid and the coupling reagent (e.g., EDC) in a suitable solvent. Using a syringe pump, add this solution slowly (over 1-2 hours) to a solution containing your target amine and any additives (e.g., HOBt).

Problem 2: Low Yields and Poor Conversion

Even when polymerization is suppressed, the relatively low nucleophilicity of the aniline amine in 3-aminobenzoic acid and the potential for side reactions can lead to poor yields.

The selection of the coupling reagent is critical. Different reagents have different activation efficiencies and side reaction profiles. For challenging couplings involving less nucleophilic anilines, stronger coupling agents are often required.[5][6]

Coupling Reagent ClassExamplesProsCons for 3-Aminobenzoic AcidMitigation Strategy
Carbodiimides EDC, DCC, DICInexpensive, readily available, water-soluble byproducts (EDC).[2]Can form N-acylurea byproducts; may require additives for efficient coupling with weak nucleophiles.[2]Always use with HOBt or Oxyma. Maintain low temperatures (0 °C to RT).
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction times, efficient for difficult couplings.[7][8]More expensive; can form guanidinium byproducts with the amine; requires a non-nucleophilic base (e.g., DIPEA).Ensure correct stoichiometry; pre-activation of the acid before adding the amine can minimize side reactions.
Phosphonium Salts PyBOP, BOPHigh reactivity, low racemization; does not react with the free amine component.[1]Byproducts can be difficult to remove; requires a base.Use when guanidinium formation is a concern.
Acid Halide Formation SOCl₂, Oxalyl ChlorideGenerates highly reactive acyl chloride, very effective for unreactive amines.[8][]Harsh conditions (can be incompatible with sensitive functional groups); generates HCl byproduct.Use as a last resort. Perform at low temperatures with a stoichiometric amount of a non-nucleophilic base.
Problem 3: Formation of N-Acylurea Byproduct

This is a specific and common issue when using carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).

The reaction between a carboxylic acid and EDC forms a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your amine. However, it can undergo a competing, irreversible intramolecular rearrangement to the stable N-acylurea.[2]

G RCOOH R-COOH O_acyl [O-Acylisourea Intermediate] (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC Product Desired Amide O_acyl->Product + R'-NH2 (Desired Path) N_acyl N-Acylurea Byproduct (Unreactive) O_acyl->N_acyl Intramolecular Rearrangement (Side Reaction) HOBt_ester [HOBt Active Ester] (More Stable) O_acyl->HOBt_ester + HOBt (Trap) (Prevents Rearrangement) Amine R'-NH2 HOBt HOBt (Additive) HOBt_ester->Product + R'-NH2

Caption: Mechanism of EDC activation and N-acylurea side reaction.

The solution is to "trap" the O-acylisourea before it can rearrange. Additives like HOBt or HOAt react rapidly with the O-acylisourea to form an HOBt/HOAt active ester. This active ester is still highly reactive towards amines but is much more stable against intramolecular rearrangement, thus significantly improving the yield of the desired amide.[2]

Validated Experimental Protocols

Protocol 1: Orthogonal Protection & Coupling

This protocol describes the protection of 3-aminobenzoic acid, followed by its use as a carboxylic acid component in an amide coupling.

Step 1: Boc Protection of the Amine

  • Dissolve 3-aminobenzoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Boc-3-aminobenzoic acid.

Step 2: Amide Coupling

  • Dissolve Boc-3-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and your target amine (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add EDC·HCl (1.2 eq) in one portion.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.

  • Upon completion, dilute with water and extract with ethyl acetate. Purify by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified, Boc-protected amide from Step 2 in a minimal amount of dichloromethane (DCM).

  • Add a 20-50% solution of trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitor by LCMS).

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The final product is typically obtained as a TFA salt.

Protocol 2: Optimized Slow-Addition Coupling (Protection-Free)

Use this protocol when protecting groups are not an option.

  • In Flask A , dissolve your target amine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq).

  • In Flask B , dissolve 3-aminobenzoic acid (1.2 eq) and EDC·HCl (1.3 eq) in anhydrous DMF.

  • Using a syringe pump, add the solution from Flask B to Flask A over a period of 2 hours at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 10-16 hours.

  • Monitor the reaction by LCMS. Work up and purify as described in Protocol 1, Step 2.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pawar, S. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-142. [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Revista de la Sociedad Química de México, 67(4). [Link]

  • Kim, H., & Nagaki, A. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. European Journal of Organic Chemistry, 2013(33), 7533-7539. [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?[Link]

  • Thadke, S. A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1881-1885. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls. [Link]

  • D’Angelo, N., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters, 21(15), 6049-6052. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • K. C. Nicolaou Research Group. Protecting Groups. [Link]

  • Hill, N. J., et al. (2011). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(8), 1137-1140. [Link]

  • Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Gull, Y., et al. (2017). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 22(9), 1493. [Link]

Sources

Optimization

Identifying degradation products of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

This technical guide is structured as a Technical Support Center resource. It is designed for researchers observing unexpected peaks or stability issues with 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid (MFCA-BA).

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Technical Support Center resource. It is designed for researchers observing unexpected peaks or stability issues with 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid (MFCA-BA).

Ticket ID: MFCA-STAB-001 Subject: Troubleshooting Degradation Pathways & Structure Elucidation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

You are likely accessing this guide because you have observed extra peaks in your chromatograms (HPLC/UPLC) or mass shifts (LC-MS) during stability testing of MFCA-BA.

The Molecule:

  • Name: 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

  • Formula:

    
    
    
  • Exact Mass: 245.0688 Da

  • Key Structural Vulnerabilities:

    • Amide Linkage: Susceptible to hydrolytic cleavage (Acid/Base/Enzymatic).[1]

    • Furan Ring: Highly susceptible to oxidative ring opening and photolytic degradation.

    • Benzoic Acid Moiety: Generally stable, but affects solubility and ionization (pKa ~4.2).

Interactive Troubleshooting Modules

Module A: Hydrolytic Degradation (The Amide Bond)

Symptom: You see two distinct new peaks with significantly different retention times than the parent.

Mechanism: The amide bond connecting the furan ring to the benzoic acid is the primary site of hydrolysis. This reaction is catalyzed by strong acids, bases, or elevated temperatures (ICH Q1A stress conditions).

Diagnostic Table: Hydrolysis Products

Product IDStructure NameFormulaTheoretical m/z [M+H]+Retention Shift (vs Parent)
HP-1 3-Aminobenzoic Acid

138.05Earlier (More Polar)
HP-2 5-Methyl-2-furoic Acid

127.04Earlier (Polar, acidic)

Troubleshooting Steps:

  • Check pH: If your formulation is pH < 2 or pH > 9, hydrolysis is thermodynamically favored.

  • Verify with MS: Look for the specific ions 138.05 and 127.04 .

  • Confirming HP-2: 5-methyl-2-furoic acid is volatile and may sublime during lyophilization; ensure you use a trap if drying down fractions.

Expert Insight: Amide hydrolysis in this molecule is often the "rate-limiting" degradation step in aqueous buffers. If you stabilize the pH between 5.0–7.0, you will likely minimize this pathway [1].

Module B: Oxidative & Photolytic Degradation (The Furan Ring)

Symptom: You observe a complex "hump" of peaks, mass shifts of +16/+32 Da, or yellowing of the solid sample.

Mechanism: The furan ring is an electron-rich heterocycle. It reacts readily with:

  • Singlet Oxygen (

    
    ):  Generated by light exposure (photolysis).
    
  • Peroxides: Present as impurities in excipients (e.g., PEG, Polysorbates).

The "Ring Opening" Cascade: Oxidation typically starts with 2,5-addition of oxygen, forming an unstable endoperoxide, which rearranges into hydroxy-furanones or ring-opens to form dicarbonyls (e.g., acetylacrylates) [2].

Diagnostic Table: Oxidation Products

Product IDModificationMass ShiftDiagnostic Ion (m/z)Notes
OX-1 N-Oxide or Hydroxylation+16 Da262.06Rare on amide N; likely on furan C.
OX-2 Furanone Formation+16 Da262.06Pseudo-stable lactone intermediate.
OX-3 Ring Opening (Dicarbonyl)+32 Da278.06Toxicophore Alert: Reactive enals.

Visualizing the Pathway: Below is a mechanistic map of how MFCA-BA degrades under stress.

DegradationPathway Parent MFCA-BA (Parent) MW: 245.07 Hydrolysis Hydrolysis (Acid/Base/Enzyme) Parent->Hydrolysis Oxidation Oxidation/Photolysis (Singlet Oxygen) Parent->Oxidation P_Amine 3-Aminobenzoic Acid m/z 138.05 Hydrolysis->P_Amine P_Acid 5-Methyl-2-furoic Acid m/z 127.04 Hydrolysis->P_Acid Endoperoxide Unstable Endoperoxide (Transient) Oxidation->Endoperoxide [4+2] Cycloaddition HydroxyFuranone Hydroxy-Furanone (Lactone) +16 Da (m/z 262) Endoperoxide->HydroxyFuranone Rearrangement RingOpen Ring-Opened Dicarbonyls (Acetylacrylates) +32 Da (m/z 278) Endoperoxide->RingOpen Ring Cleavage

Figure 1: Degradation map showing the two primary breakdown routes: Amide Hydrolysis (Left) and Furan Oxidation (Right).

Analytical Method Troubleshooting (FAQ)

Q: Why does the parent peak tail significantly?

Diagnosis: The benzoic acid moiety has a pKa of ~4.2. If your mobile phase pH is near 4.2, the molecule splits between ionized and neutral states, causing peak broadening. Resolution:

  • Option A (Acidic): Use 0.1% Formic Acid (pH ~2.7). The acid is protonated (neutral), improving retention on C18.

  • Option B (Basic): Use Ammonium Bicarbonate (pH ~8). The acid is fully deprotonated, reducing retention but sharpening the peak.

Q: I see "Ghost Peaks" in my blank injection after running MFCA-BA.

Diagnosis: Furan derivatives can be "sticky" on stainless steel or polymer surfaces, or the degradation products (dicarbonyls) are reacting with the column stationary phase (Schiff base formation with residual silanols/amines). Resolution:

  • Implement a needle wash with high organic content (e.g., 90% MeOH).

  • Use a column passivation protocol or switch to a hybrid-silica column (e.g., Waters BEH) to reduce surface activity.

Standard Operating Procedure (SOP): Structure Elucidation

Follow this logic flow when encountering an unknown impurity in MFCA-BA samples.

Workflow Start Unknown Peak Detected CheckMass Check m/z (LC-MS) Start->CheckMass IsShift Mass Shift? CheckMass->IsShift Hydrolysis Matches Hydrolysis? (138 or 127) IsShift->Hydrolysis Yes Oxidation Matches Oxidation? (+16, +32) IsShift->Oxidation Yes Unknown Unknown Mass IsShift->Unknown No Action_UV Check UV Spectrum (Loss of Furan Amax?) Hydrolysis->Action_UV Confirm ID Oxidation->Action_UV Check Ring Intactness Action_Iso Isolate & NMR Unknown->Action_Iso

Figure 2: Decision tree for identifying unknown impurities based on mass spectral data.

Step-by-Step Protocol:

  • Acquire MS1 Data: Determine the exact mass of the impurity.

  • Calculate Delta (

    
    ):  Subtract Parent Mass (245.07).
    
    • 
      : Likely cleavage (Hydrolysis).
      
    • 
      : Likely addition (Oxidation/Adduct).
      
  • MS/MS Fragmentation:

    • Fragment the Parent (245) to find the "signature ions" (e.g., the benzoic acid fragment at m/z 138).

    • Fragment the Impurity. If the m/z 138 ion persists , the modification is on the Furan ring. If m/z 138 shifts , the modification is on the Benzoic acid.

References & Authority

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Furan Oxidation Mechanisms: Gollnick, K., & Griesbeck, A. (1985). Singlet oxygen photooxygenation of furans. Tetrahedron, 41(11), 2057-2068. (Foundational chemistry for furan endoperoxide formation).

  • Amide Hydrolysis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard mechanism for acid/base amide cleavage).

  • Photostability Guidelines: ICH Q1B: Photostability Testing of New Drug Substances and Products.

Disclaimer: This guide is for research purposes only. All degradation products should be treated as potentially genotoxic until proven otherwise (refer to ICH M7).

Sources

Troubleshooting

Overcoming steric hindrance in the synthesis of 5-methyl-furan derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to navigating the synthetic challenges associated with 5-methyl-furan derivatives. This resource i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to navigating the synthetic challenges associated with 5-methyl-furan derivatives. This resource is designed to provide practical, in-depth guidance to overcome common hurdles, particularly those arising from steric hindrance. The information is presented in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue in the synthesis of 5-methyl-furan derivatives?

The methyl group at the 5-position of the furan ring, while seemingly small, can exert significant steric hindrance. This bulkiness can impede the approach of reagents to the adjacent C4 position and, to a lesser extent, the C2 position, thereby influencing reaction rates and regioselectivity. This is particularly problematic in reactions requiring the formation of new bonds at these positions, often leading to lower yields or the formation of undesired isomers. For instance, in electrophilic substitution reactions, the electron-donating nature of the methyl group activates the furan ring, but its steric bulk can direct incoming electrophiles away from the adjacent positions.[1]

Q2: Which common synthetic routes for furans are most susceptible to steric hindrance when targeting 5-methyl derivatives?

Classic furan syntheses like the Paal-Knorr and Feist-Benary reactions can be susceptible to steric hindrance.

  • Paal-Knorr Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[2][3][4] If the precursor 1,4-dione has bulky substituents adjacent to the carbonyl groups, the intramolecular cyclization to form the furan ring can be sterically hindered, potentially requiring harsher reaction conditions which might lead to side reactions.[3][4]

  • Feist-Benary Furan Synthesis: This reaction condenses an α-halo ketone with a β-dicarbonyl compound.[5][6][7][8] Steric bulk on either reactant can hinder the initial nucleophilic attack or the subsequent cyclization step.[7] Bulky substituents may impede the necessary conformational arrangement for efficient ring closure.[7]

Q3: Are there modern synthetic methods that are generally more tolerant of steric hindrance in furan synthesis?

Yes, several modern catalytic methods have shown greater tolerance for sterically demanding substrates:

  • Metal-Catalyzed Cycloisomerizations: Gold, palladium, and copper catalysts have been effectively used in the cycloisomerization of appropriately substituted alkynes and allenes to form furans.[9][10] These reactions often proceed under mild conditions and can be less sensitive to steric hindrance compared to classical methods.[9]

  • Organocatalysis: Organocatalytic approaches have emerged for the synthesis of complex furan derivatives, sometimes involving cascade reactions.[11][12] These methods can offer high levels of stereocontrol and may provide alternative pathways that circumvent sterically challenging steps in traditional syntheses.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 5-methyl-furan derivatives, with a focus on overcoming steric hindrance.

Problem 1: Low Yield of the Desired 5-Methyl-Furan Derivative in a Paal-Knorr Synthesis

Possible Cause: Steric hindrance from the methyl group and other substituents on the 1,4-dicarbonyl precursor is preventing efficient cyclization. The rate-determining step in the Paal-Knorr synthesis is the ring closure, which can be significantly slowed by steric congestion.[3][13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.

Detailed Steps:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. In some cases, prolonged heating at reflux may be necessary to overcome the activation energy barrier for cyclization.[6]

    • Catalyst: If using a mild acid catalyst (e.g., p-TsOH), consider switching to a stronger protic acid like sulfuric acid or a Lewis acid such as ZnCl2.[2] However, be mindful that harsher conditions can lead to decomposition of starting materials or products.[3]

  • Modify the Substrate (if possible):

    • If the synthetic route allows, consider if a less sterically hindered precursor could be used to generate the 1,4-dicarbonyl intermediate in situ.

  • Alternative Synthetic Routes:

    • Metal-Catalyzed Cyclization: Explore metal-catalyzed approaches, such as the cyclization of 2-(1-alkynyl)-2-alken-1-ones, which can be tolerant of a wider range of substituents.[10]

    • Feist-Benary Synthesis: If applicable starting materials are available, the Feist-Benary synthesis might offer a viable alternative.[5][6][7][8]

Problem 2: Formation of Undesired Side Products in a Feist-Benary Synthesis

Possible Cause: Steric hindrance can lead to competing side reactions. For example, instead of the desired intramolecular cyclization, intermolecular reactions or decomposition of starting materials may occur, especially under forcing conditions. The choice of base is also critical; strong bases can cause hydrolysis of ester groups or other unwanted reactions.[6][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for side product formation in Feist-Benary synthesis.

Detailed Steps:

  • Base Selection:

    • If using a strong base like an alkoxide, switch to a milder, non-nucleophilic base such as pyridine or triethylamine.[6][7] This can minimize side reactions like ester hydrolysis.

  • Reaction Conditions Optimization:

    • Solvent: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or THF are often good choices.[6]

    • Temperature: Lowering the reaction temperature may favor the desired intramolecular cyclization over higher-activation energy side reactions. A gradual increase from room temperature can help identify the optimal balance.

  • Reactant Purity:

    • Ensure the purity of the α-halo ketone and β-dicarbonyl compound, as impurities can sometimes catalyze side reactions.

Experimental Protocol: Optimized Feist-Benary Synthesis of a 5-Methyl-Furan Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the β-dicarbonyl compound (1.0 eq) in anhydrous pyridine, add the α-halo ketone (1.0 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation.[6]

Data Summary

The following table provides a comparison of reaction conditions for overcoming steric hindrance in common furan syntheses.

SynthesisKey Challenge with 5-Methyl DerivativesRecommended Catalyst/ReagentTypical SolventsTemperature Range (°C)
Paal-Knorr Slow intramolecular cyclizationH₂SO₄, p-TsOH, ZnCl₂[2]Toluene, Dioxane80 - 140
Feist-Benary Competing side reactions, slow cyclizationPyridine, Triethylamine[6][7]Ethanol, DMF, THF[6]25 - 120
Metal-Catalyzed Cycloisomerization Substrate availabilityAu(I)/Au(III), Pd(II), Cu(I) complexes[9][10]Dichloromethane, Toluene25 - 100

References

  • Feist–Benary synthesis. In: Wikipedia. [Link]

  • Merging singlet-oxygen induced furan oxidations with organocatalysis: synthesis of enantiopure cyclopentanones and hydrindanes. Organic & Biomolecular Chemistry. [Link]

  • Organocatalytic Synthesis of Furan-Embedded Styrene Atropisomers. The Journal of Organic Chemistry. [Link]

  • Organocatalytic Synthesis of Furan-Embedded Styrene Atropisomers. PubMed. [Link]

  • Organocatalyzed addition reaction of furan with representative N‐Boc aldimine derivatives. Wiley Online Library. [Link]

  • Organocatalytic Asymmetric Synthesis of Sulfonyl-Substituted Furans via a Cascade 1,6-Addition/Cyclization/Enantioselective Protonation Pathway. ACS Catalysis. [Link]

  • Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium. YouTube. [Link]

  • Paal–Knorr synthesis. In: Wikipedia. [Link]

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. PubMed. [Link]

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC. [Link]

  • Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. MDPI. [Link]

  • Metal-catalyzed Furan Synthesis. A Review. Huddersfield Repository. [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. [Link]

  • Selective Hydrogenation of 5-(Hydroxymethyl)furfural to 5-Methylfurfural by Exploiting the Synergy between Steric Hindrance and Hydrogen Spillover. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid from reaction mixtures. Our goal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid from reaction mixtures. Our goal is to equip you with the knowledge to troubleshoot common purification challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the purification of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid.

Q1: What are the most likely impurities in my reaction mixture?

A1: The synthesis of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid typically involves the acylation of 3-aminobenzoic acid with 5-methyl-2-furoyl chloride or a similarly activated form of 5-methyl-2-furoic acid, often under Schotten-Baumann conditions.[1][2] The primary impurities you are likely to encounter are:

  • Unreacted 3-aminobenzoic acid: A starting material that did not react.

  • 5-Methyl-2-furoic acid: This results from the hydrolysis of the reactive 5-methyl-2-furoyl chloride.[3][4]

  • Diacylated product: In some cases, the amino group of 3-aminobenzoic acid can be acylated twice, though this is less common under controlled conditions.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point of the mixture. Here are a few troubleshooting steps:

  • Purity Check: First, assess the purity of your crude product using a technique like Thin Layer Chromatography (TLC). This will give you an idea of the number of components present.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.[5] For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[6] You can also try solvent mixtures, such as ethanol/water or acetone/hexane.

  • Scratching: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod at the air-solvent interface to induce nucleation.

  • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the cooled solution can initiate crystallization.

  • Alternative Purification: If recrystallization consistently fails, consider an alternative purification method such as column chromatography or acid-base extraction.

Q3: I'm seeing multiple spots on my TLC plate after purification. What's the next step?

A3: Multiple spots on a TLC plate indicate that your sample is still impure. The next step depends on the separation of the spots (Rf values):

  • Closely Spaced Spots: If the spots are very close together, you may need to optimize your TLC solvent system to achieve better separation. This optimized solvent system can then be adapted for column chromatography.

  • Well-Separated Spots: If the spots are well-separated, column chromatography is likely to be an effective purification method.

  • Streaking: If your spots are streaking, it could be due to overloading the TLC plate or the acidic nature of your compound. Adding a small amount of acetic acid to the developing solvent can sometimes improve the spot shape for carboxylic acids.[7]

Troubleshooting Purification Challenges

This section provides in-depth guidance on overcoming specific purification hurdles.

Issue 1: Low Recovery After Recrystallization

Possible Cause:

  • Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice.

Solutions:

  • Optimize Solvent System: Conduct small-scale solubility tests to find a solvent in which your product is highly soluble when hot and poorly soluble when cold. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, often provides the best results.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

Issue 2: Co-elution of Product and Impurities During Column Chromatography

Possible Cause:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the components of your mixture.

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands.

  • Improper Column Packing: Channels or cracks in the stationary phase will lead to poor separation.

Solutions:

  • Systematic Solvent Selection: Use TLC to systematically test different solvent systems. A good starting point for aromatic acids is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). The ideal solvent system will give your product an Rf value of around 0.3-0.4.

  • Sample Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Proper Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "wet packing" method is generally preferred.

Detailed Purification Protocols

Here are step-by-step protocols for the most effective purification methods for 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid.

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral or basic impurities.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add 1 M NaOH solution. The carboxylic acid group of the product will be deprotonated to form a water-soluble sodium salt.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated product will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: To ensure complete extraction, add fresh 1 M NaOH to the organic layer and repeat the extraction process. Combine the aqueous layers.

  • Wash Organic Layer: The organic layer may still contain unreacted starting materials or non-acidic byproducts.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), which will precipitate the purified product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Recrystallization

This is a standard method for purifying solid organic compounds.

Materials:

  • Crude 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

  • Recrystallization solvent (e.g., ethanol, acetonitrile, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose an appropriate solvent by performing small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Summary Table

Purification TechniqueAdvantagesDisadvantagesBest For Removing
Acid-Base Extraction Highly effective for separating acids from neutral/basic compounds. Scalable.Requires use of acids and bases. May not separate acidic impurities.Unreacted starting materials (if not acidic), neutral byproducts.
Recrystallization Can yield very pure crystalline product. Relatively simple procedure.Can be time-consuming, solvent selection can be tricky. Potential for low recovery.Impurities with different solubility profiles than the product.
Column Chromatography Can separate compounds with very similar properties.Can be labor-intensive and require large volumes of solvent. Potential for product decomposition on silica.Multiple impurities, including those with similar acidity to the product.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Major Spot with Minor Impurities tlc_analysis->single_spot Assess Spot Profile multiple_spots Multiple Spots tlc_analysis->multiple_spots Assess Spot Profile recrystallization Attempt Recrystallization single_spot->recrystallization Yes acid_base Perform Acid-Base Extraction single_spot->acid_base No (Oiling out) multiple_spots->acid_base Well Separated (Acidic Product) column_chromatography Perform Column Chromatography multiple_spots->column_chromatography Poorly Separated check_purity_recryst Check Purity (TLC, NMR, etc.) recrystallization->check_purity_recryst check_purity_ab Check Purity (TLC, NMR, etc.) acid_base->check_purity_ab check_purity_column Check Purity (TLC, NMR, etc.) column_chromatography->check_purity_column pure_product Pure Product check_purity_recryst->column_chromatography Impure check_purity_recryst->pure_product Pure check_purity_ab->recrystallization Impure check_purity_ab->pure_product Pure check_purity_column->recrystallization Impure check_purity_column->pure_product Pure

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Furan-Functionalized Amino-Benzoic Acids

Current Status: Operational Ticket Focus: Prevention of Oxidative Degradation in Furan-Containing APIs Audience: Medicinal Chemists, Process Chemists, Inventory Managers Core Directive: The "Double Threat" Challenge Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Prevention of Oxidative Degradation in Furan-Containing APIs Audience: Medicinal Chemists, Process Chemists, Inventory Managers

Core Directive: The "Double Threat" Challenge

Welcome to the technical support hub for handling furan-functionalized amino-benzoic acids. As a researcher, you are likely facing a compound that exhibits a "double threat" instability profile. You are not just managing a furan ring; you are managing it in the presence of an aniline (amino-benzoic) moiety.

The Expert Insight: The stability of this molecule is governed by the interplay between the electron-rich furan ring and the amino group.

  • Furan Sensitivity: The furan ring is a diene susceptible to [4+2] cycloaddition with singlet oxygen (

    
    ), leading to ring opening and the formation of reactive 1,4-dicarbonyls.
    
  • The "Trojan Horse" Effect: The amino group (

    
    ) on the benzoic acid scaffold is not just a bystander; it can act as an internal photosensitizer , absorbing ambient light and transferring energy to ground-state oxygen to generate the very singlet oxygen that destroys the furan ring. Furthermore, if the benzoic acid moiety is free (not a salt), the local acidic environment catalyzes the hydrolytic opening of the furan ring.
    
Troubleshooting Guide (Symptom-Based)

Use this section to diagnose the state of your current inventory.

SymptomDiagnosisRoot CauseActionable Status
Yellowing / Browning Polymerization The furan ring has opened to form 1,4-dicarbonyls, which have cross-linked with the amino group (Maillard-type reaction) or self-polymerized.Critical Failure. Purification required. If >5% degradation, discard.
LC-MS: M+16 or M+32 Oxidation M+16: Formation of N-oxide or furan epoxide.M+32: Formation of stable endoperoxide or di-oxidation products.Compromised. Isolate main peak immediately.
Sticky/Gummy Texture Hygroscopicity Moisture absorption has activated the carboxylic acid proton, catalyzing furan hydrolysis.Unstable. Lyophilize immediately and store under Argon.
Insoluble Precipitate Dimerization Photochemical [2+2] dimerization of the furan ring (rare, requires high concentration + light).Filtration. Filter solids; the filtrate may still be viable.
Mechanistic FAQ: Why is this happening?

Q: I stored the compound in a clear vial on the bench for only 4 hours. Why is it already degrading? A: You triggered a Singlet Oxygen Cascade . Standard ground-state oxygen (


) is relatively unreactive toward furan at room temperature. However, ambient light (even fluorescent lab lighting) excites the amino-benzoic chromophore. This excited state transfers energy to 

, converting it to singlet oxygen (

).
  • The Reaction:

    
     attacks the furan ring via a Diels-Alder-like [4+2] cycloaddition.[1]
    
  • The Product: An unstable endoperoxide intermediate forms, which rapidly rearranges into a cis-2-butene-1,4-dione derivative (a reactive dicarbonyl).

  • The Result: This dicarbonyl reacts with the free amine of your neighboring molecules, leading to rapid polymerization (browning).

Q: Does the salt form matter? A: Yes, critically.

  • Free Acid: The acidic proton (

    
    ) can protonate the furan ring or the endoperoxide intermediate, accelerating ring opening.
    
  • Recommendation: If possible, store as a Hydrochloride (HCl) or Tosylate salt. Protonating the amine (

    
    ) deactivates its electron-donating capability, reducing the electron density of the system and making it less susceptible to oxidation, while also preventing it from acting as a nucleophile against ring-opened products.
    
Visualization: Degradation & Decision Pathways
Figure 1: The Oxidative Degradation Cascade

This diagram illustrates the mechanistic pathway from stable furan to polymerized degradation product.

FuranOxidation Start Intact Furan-Amino Acid Light Light + O2 Start->Light Endo Endoperoxide Intermediate Start->Endo [4+2] Cycloaddition SingletO Singlet Oxygen (1O2) Light->SingletO Energy Transfer SingletO->Endo RingOpen Ring Opening (1,4-Dicarbonyl) Endo->RingOpen Rearrangement Polymer Brown Polymer (Degradation) RingOpen->Polymer Cross-linking w/ Amine

Caption: Pathway showing how light and oxygen trigger the conversion of furan to reactive dicarbonyls.

Figure 2: The "Zero-Oxidation" Storage Decision Tree

Follow this logic flow to determine the optimal storage condition for your specific sample state.

StorageWorkflow Sample Freshly Synthesized Sample State Physical State? Sample->State Solution Solution State->Solution Solid Solid / Powder State->Solid SolAction Rotovap immediately Do NOT store in solution Solution->SolAction Dry Is it completely dry? Solid->Dry SolAction->Solid Lyophilize Lyophilize (Freeze Dry) Dry->Lyophilize No Container Select Container: Amber Glass Vial Dry->Container Yes Lyophilize->Dry Atmosphere Atmosphere: Argon Flush (Heavier than Air) Container->Atmosphere Temp Temperature: -20°C or -80°C Atmosphere->Temp

Caption: Decision matrix for processing and storing furan-amino-benzoic acid derivatives.

Standard Operating Procedure (SOP): Storage Protocol

Objective: To maintain >99% purity over 6 months.

Step 1: Container Selection
  • Requirement: Use Amber Glass vials (Type I borosilicate).

  • Why? Amber glass blocks UV/Vis light <450nm, preventing the photo-excitation of the amino-benzoic core [1].

  • Warning: Do not use plastic tubes (Eppendorf). Oxygen permeates polyethylene; furans will oxidize slowly even in the dark.

Step 2: Atmosphere Control (Inerting)
  • Requirement: Argon Overlay.

  • Why? Argon is heavier than air and creates a "blanket" over the solid. Nitrogen is acceptable but less effective if the seal is imperfect.

  • Protocol:

    • Place sample in the vial.

    • Insert a needle connected to an Argon line.

    • Flow Argon gently (low PSI) for 30 seconds to displace air.

    • Cap immediately with a Teflon-lined screw cap.

Step 3: Temperature Management
  • Requirement: -20°C (Standard) or -80°C (Long-term > 1 year).

  • Why? Low temperature kinetically inhibits the rearrangement of any trace endoperoxides formed and slows acid-catalyzed hydrolysis [2].

Step 4: Moisture Control
  • Requirement: Store the vial inside a secondary jar containing Silica Gel or Drierite .

  • Why? Hydrolysis of the furan ring is water-dependent. The amino-benzoic acid moiety is often hygroscopic; keeping it dry is the first line of defense against ring opening [3].

References
  • BenchChem. (2025).[2][3] Storage conditions for 4-Amino-3-bromobenzoic acid and related derivatives.[2] Retrieved from

  • National Institutes of Health (NIH). (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis.[4] (Discusses oxidative mechanisms via singlet oxygen). Retrieved from

  • ResearchGate. (2023). Mechanism of furan activation via reaction with singlet oxygen.[1] Retrieved from

  • Fisher Scientific. (2009). Safety Data Sheet: 4-Aminobenzoic acid.[2][5][6] (Standard handling for amino-benzoic cores).[2] Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency in Furan-2-Carbonyl Synthesis

Welcome to the technical support center dedicated to resolving challenges in the synthesis of furan-2-carbonyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development, provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of furan-2-carbonyl derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic routes and enhance coupling efficiency.

Introduction: The Nuances of Furan-2-Carboxylic Acid Reactivity

The furan ring, while aromatic, exhibits a pseudoaromatic character that makes it susceptible to a range of side reactions, particularly under acidic conditions or at elevated temperatures.[1] This inherent instability can lead to challenges such as polymerization, ring-opening, and decarboxylation, all of which can significantly lower the yield of desired furan-2-carbonyl products.[2][3] This guide will dissect common coupling reactions involving furan-2-carboxylic acid and its derivatives, offering systematic approaches to troubleshoot and optimize your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the synthesis of furan-2-carbonyl compounds.

Q1: What are the primary methods for activating furan-2-carboxylic acid for amide coupling?

A1: The two most prevalent strategies are:

  • Conversion to Furan-2-carbonyl Chloride: This is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting acyl chloride is highly reactive towards amines.[4]

  • Use of Coupling Agents: A wide array of coupling agents can directly facilitate amide bond formation.[4] These reagents activate the carboxylic acid in situ. Commonly used and effective coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with additives such as HOBt (1-hydroxybenzotriazole), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][6]

Q2: My reaction mixture turns dark brown or black. What is causing this?

A2: The formation of dark, often polymeric or tar-like substances, is a frequent issue in furan chemistry.[2] This is typically due to the high reactivity of the furan ring, which can lead to polymerization or decomposition, especially under acidic conditions.[2] Impurities in the starting furan-2-carboxylic acid, such as residual furfural, can also contribute to the formation of colored polymers.[3]

Q3: Can furan-2-carboxylic acid undergo decarboxylation during a reaction?

A3: Yes, decarboxylation is a known side reaction, particularly at elevated temperatures, generally above 190°C.[3][7] This can lead to the formation of furan, which can then participate in other undesired reactions.

Q4: What are the best practices for purifying furan-2-carbonyl compounds?

A4: Column chromatography on silica gel is a widely used and effective method.[3] A common eluent system is a mixture of hexane and ethyl acetate. For volatile products, high vacuum distillation can be a suitable purification technique.[3] It is crucial to avoid acidic conditions during workup and purification to prevent degradation of the furan ring.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific coupling reactions.

Guide 1: Amide Coupling Reactions

The formation of an amide bond is a cornerstone of many synthetic endeavors. However, the unique properties of furan-2-carboxylic acid can present challenges.

Problem: Low Yield in Amide Coupling Using a Coupling Reagent (e.g., EDC, HATU)

Low yields in amide coupling reactions can be frustrating. The following diagnostic workflow can help pinpoint the issue.

Amide Coupling Troubleshooting start Low Amide Yield q1 Is the furan-2-carboxylic acid pure? start->q1 sol1 Purify starting material. (Recrystallization, Distillation) q1->sol1 No q2 Is the amine sufficiently nucleophilic? q1->q2 Yes end Improved Yield sol1->end sol2 Consider a more reactive amine or a stronger activating agent (e.g., HATU). q2->sol2 No q3 Are reaction conditions optimal? q2->q3 Yes sol2->end sol3 Optimize solvent, temperature, and reaction time. Use a non-protic, anhydrous solvent. q3->sol3 No q4 Is the coupling agent degrading? q3->q4 Yes sol3->end sol4 Use fresh, high-purity coupling agent. Add additives like HOBt to improve efficiency. q4->sol4 Yes sol4->end

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Causality and Solutions:

  • Purity of Furan-2-Carboxylic Acid: Impurities can interfere with the reaction. Furfural, a common precursor, can degrade and form polymers.[3]

    • Solution: Ensure the purity of your furan-2-carboxylic acid. Recrystallization from a suitable solvent like carbon tetrachloride with a small amount of water can be effective.[3][8]

  • Nucleophilicity of the Amine: Weakly nucleophilic amines will react slowly, allowing for side reactions of the activated furan-2-carboxylic acid to dominate.

    • Solution: For hindered or electron-deficient amines, consider using a more potent coupling agent like HATU, which is known for its high efficiency.[6] Alternatively, if possible, select a more nucleophilic amine.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Protic solvents can react with the activated intermediate. Use dry, non-protic solvents like DMF, THF, or DCM.[9]

    • Temperature: While some reactions require heating, elevated temperatures can promote decomposition of the furan ring.[2] Attempt the reaction at room temperature first and only gently heat if necessary.

    • Additives: Additives like HOBt or NHS can improve coupling efficiency and reduce side reactions, particularly racemization if you are working with chiral amines.[4]

  • Coupling Agent Stability and Stoichiometry: Coupling agents can be sensitive to moisture.

    • Solution: Use fresh, high-purity coupling agents and ensure anhydrous reaction conditions. Use a slight excess (1.1-1.2 equivalents) of the coupling agent.

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

  • Under an inert atmosphere (N₂ or Ar), dissolve furan-2-carboxylic acid (1.0 eq.), the desired amine (1.0-1.2 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Guide 2: Esterification Reactions

Esterification of furan-2-carboxylic acid can be plagued by low conversion and side product formation.

Problem: Incomplete Conversion in Fischer Esterification

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution Reference
Insufficient Catalyst Activity The acid catalyst may not be strong enough to promote the reaction efficiently.While strong mineral acids like H₂SO₄ can be used, solid acid catalysts like tungstophosphoric acid on zirconia are often more effective and easier to remove.[3]
Low Reaction Temperature The activation energy for the reaction may not be overcome at lower temperatures.Optimize the reaction temperature. However, be mindful that temperatures above 190°C can lead to decarboxylation.[3][7]
Presence of Water Water can shift the equilibrium of the esterification back towards the starting materials.Use a Dean-Stark apparatus to remove water as it is formed. Ensure all reagents and solvents are anhydrous.[2]
Alcohol Reactivity The structure of the alcohol influences the reaction rate.Primary alcohols are generally more reactive than secondary or tertiary alcohols. Shorter-chain alcohols also tend to give better yields.[3]
Guide 3: Suzuki Cross-Coupling Reactions

Suzuki coupling is a powerful tool for C-C bond formation, but furan-2-boronic acid and its derivatives can be unstable.

Problem: Low Yield of the Desired Biaryl Product

The instability of furan-2-boronic acid is a major contributor to low yields in Suzuki couplings.

Suzuki Coupling Failure Points cat_cycle Pd(0) Catalytic Cycle ox_add Oxidative Addition transmetal Transmetalation ox_add->transmetal Ar-Pd(II)-X red_elim Reductive Elimination transmetal->red_elim Ar-Pd(II)-Ar' homo Homocoupling transmetal->homo Side reaction red_elim->cat_cycle Ar-Ar' product Desired Product red_elim->product protodeb Protodeboronation of Furan-2-boronic Acid protodeb->transmetal Reduces available boronic acid cat_inact Catalyst Inactivation cat_inact->ox_add Prevents cycle initiation

Caption: Potential failure points in the Suzuki coupling catalytic cycle.

Key Troubleshooting Strategies:

  • Combat Protodeboronation: Furan-2-boronic acid is susceptible to decomposition, especially at elevated temperatures.[10]

    • Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., room temperature to 40°C).[10]

    • Use a More Stable Boronic Acid Derivative: Consider using furan-2-boronic acid pinacol ester, MIDA boronate, or potassium 2-furyltrifluoroborate.[10] These derivatives release the boronic acid slowly in situ, minimizing its decomposition.

    • Shorten Reaction Time: Employ a highly active palladium catalyst/ligand system to facilitate rapid coupling.[10]

  • Ensure Catalyst Activity:

    • Use a Pre-catalyst: Modern palladium pre-catalysts rapidly form the active catalytic species under mild conditions.[10]

    • Maintain Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture to prevent oxidation of the Pd(0) catalyst.

  • Optimize Reaction Parameters:

    • Base Selection: The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the specific substrates.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often used.[11][12]

References

  • Common side reactions in the synthesis of furan-2,4-diones - Benchchem.
  • Technical Support Center: Optimization of 2-Furancarboxylic Acid Esterification - Benchchem.
  • General scheme of the study of furan stability. - ResearchGate.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC.
  • Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline.
  • optimizing reaction conditions for 2-Furancarboxylic acid amidation - Benchchem.
  • Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center - Benchchem.
  • 2-Furoyl chloride - Wikipedia.
  • US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents.
  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
  • Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid - Benchchem.
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.

Sources

Reference Data & Comparative Studies

Validation

Absolute Purity Assessment of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic Acid: A qNMR vs. HPLC Comparative Guide

Executive Summary & Strategic Context In the development of small molecule therapeutics, 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid (hereafter MFCA-BA ) represents a critical structural scaffold, often serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of small molecule therapeutics, 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid (hereafter MFCA-BA ) represents a critical structural scaffold, often serving as a key intermediate in the synthesis of P2X receptor antagonists or anti-inflammatory agents.

Traditionally, purity assessment relies on HPLC-UV .[1] However, for early-stage intermediates where a certified reference standard of the analyte itself is unavailable, HPLC provides only relative purity (% area), which is often biased by the extinction coefficients of impurities.

Quantitative NMR (qNMR) offers a metrologically superior alternative.[2] It is a primary ratio method that relies on the fundamental physical property of nuclear spin, allowing for absolute quantification using a generic internal standard (IS). This guide objectively compares these methodologies and provides a validated qNMR protocol designed for high-precision purity assignment.

Comparative Analysis: qNMR vs. HPLC-UV

The following table contrasts the operational and metrological distinctives of both techniques for MFCA-BA.

FeatureqNMR (Quantitative NMR) HPLC-UV (Liquid Chromatography)
Metrological Basis Absolute Quantification. Signal intensity is directly proportional to the molar ratio of nuclei.Relative Quantification. Signal area depends on UV extinction coefficients (

).
Reference Standard Generic. Requires any traceable IS (e.g., Dimethyl Sulfone) with known purity.Specific. Requires a certified high-purity standard of MFCA-BA itself.
Bias Potential Low.[3] Non-response factors are rare (assuming full relaxation).High. Impurities with high

(e.g., conjugated side-products) exaggerate impurity levels.
Analysis Time Fast (< 20 mins). Sample prep + acquisition.[2][4][5]Slow (30-60 mins). Equilibration + Gradient Run + Wash.
Limit of Detection Moderate (~0.1%). Not suitable for trace impurity profiling.Excellent (< 0.05%). Ideal for trace analysis.
Structure Confirmation Simultaneous. Confirms identity via chemical shifts (

-coupling).
Separate. Requires MS coupling or retention time matching.
Decision Framework

Use the following logic to determine the appropriate method for your current development stage:

method_selection start Start: Purity Assessment ref_avail Is a Certified Reference Standard of MFCA-BA available? start->ref_avail trace_imp Is trace impurity profiling (ppm level) required? ref_avail->trace_imp Yes qnmr_path Method: qNMR ref_avail->qnmr_path No (Early Phase) trace_imp->qnmr_path No (Potency Check) hplc_path Method: HPLC-UV trace_imp->hplc_path Yes (QC Release) hybrid_path Hybrid: qNMR for Assay, HPLC for Impurity Profile qnmr_path->hybrid_path If >1% Impurities found

Figure 1: Decision matrix for selecting between qNMR and HPLC based on resource availability and analytical goals.

Technical Deep Dive: The Molecule & qNMR Strategy

To design a robust qNMR experiment, we must analyze the proton environment of MFCA-BA to select an Internal Standard (IS) that avoids spectral overlap.

Structural Analysis of MFCA-BA

Formula:


Solubility:  Moderate in DMSO-

; Poor in

.

Predicted


 NMR Shifts (in DMSO-

):
  • Amide (-NH-):

    
     ppm (Singlet, broad).
    
  • Carboxylic Acid (-COOH):

    
     ppm (Broad, exchangeable - Do Not Integrate ).
    
  • Benzene Ring (4H):

    
     ppm (Multiplets).
    
  • Furan Ring (2H):

    • 
      : 
      
      
      
      ppm (Doublet).
    • 
      : 
      
      
      
      ppm (Doublet).
  • Methyl Group (-CH3):

    
     ppm (Singlet/Fine doublet).
    
Internal Standard (IS) Selection

The "Gold Standard" IS, Maleic Acid , resonates at


 ppm. This creates a critical conflict with the furan proton at 6.3 ppm.  Therefore, Maleic Acid is unsuitable for this specific analysis.

Recommended IS: Dimethyl Sulfone (DMSO


) 
  • Shift:

    
     ppm (Singlet).
    
  • Window: Situated cleanly between the MFCA-BA methyl group (2.4 ppm) and the residual water peak in DMSO (3.3 ppm).

  • Properties: Non-hygroscopic, chemically inert, high volatility (sublimes, so weigh quickly).

Experimental Protocol: Absolute Purity by qNMR

This protocol ensures Metrological Traceability to SI units.

Materials
  • Analyte: ~10-15 mg of MFCA-BA (dried).

  • Internal Standard: Traceable Dimethyl Sulfone (Certified Purity > 99.9%).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (optional).
    
  • Equipment: Analytical Balance (readability 0.01 mg), 400 MHz (or higher) NMR Spectrometer.

Sample Preparation (Gravimetric)

Precision weighing is the largest source of uncertainty.

  • Tare a clean 2 mL GC vial or weighing boat.

  • Weigh 10.0 - 15.0 mg of MFCA-BA (

    
    ). Record to 0.01 mg.[5]
    
  • Weigh 5.0 - 8.0 mg of Dimethyl Sulfone (

    
    ) into the same vessel. Record to 0.01 mg.[5]
    
    • Note: Aim for a 1:1 to 3:1 molar ratio (Analyte:IS).

  • Dissolve in 0.7 mL DMSO-

    
     . Vortex until fully dissolved.
    
  • Transfer to a 5 mm NMR tube.[5]

Acquisition Parameters

Standard 1D proton parameters are insufficient. Use these qNMR-specific settings:

  • Pulse Sequence: zg (Bruker) or s2pul (Varian) - 90° pulse is mandatory. [5]

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Reasoning:

      
       for aromatic protons can be 3-5s. For 99.9% magnetization recovery, delay must be 
      
      
      
      .
  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Scans (NS): 16 or 32 (Sufficient for S/N > 250:1).

  • Temperature: 298 K (25°C).[5]

Data Processing Workflow

qnmr_workflow acq Acquisition (d1 = 30s) phasing Phasing (Manual) acq->phasing base Baseline Corr. (Polynomial) phasing->base integ Integration (Span > 60Hz) base->integ calc Purity Calculation integ->calc

Figure 2: Critical data processing steps.[5] Automated phasing/baseline routines are often insufficient for qNMR.

  • Phasing: Perform manual phasing. Zoom in on the baseline to ensure it is flat.

  • Baseline Correction: Apply a polynomial correction (ABS in Bruker) or manual multipoint correction.

  • Integration:

    • Integrate the IS Singlet (3.0 ppm). Set value to normalized proton count (e.g., 6 for Dimethyl Sulfone).

    • Integrate the Analyte Methyl Singlet (2.4 ppm). This is the cleanest peak.

    • Validation Check: Integrate the Furan H3 doublet (7.2 ppm) as a cross-check. The purity calculated from both signals should match within <1%.

Data Analysis & Calculation

The Purity Equation

Calculate the purity (


) using the following fundamental qNMR equation:


Where:

  • 
     = Integration Area[2][6]
    
  • 
     = Number of Protons (Sample Methyl = 3; IS Methyls = 6)
    
  • 
     = Molar Mass (MFCA-BA = 259.26  g/mol ; Dimethyl Sulfone = 94.13  g/mol )
    
  • 
     = Gravimetric Mass (mg)
    
  • 
     = Purity of Internal Standard (as a decimal, e.g., 0.999)
    
Example Calculation
  • Masses: Sample = 12.40 mg; IS = 6.10 mg.

  • Integrals: IS (set to 6.000); Sample Methyl (2.4 ppm) = 2.850.

  • Molar Masses: Sample = 259.26; IS = 94.13.





Wait—a purity > 100%? Troubleshooting: If the result is > 100%, check for:

  • Solvent Peak Overlap: Is the analyte peak overlapping with DMSO satellites?

  • Weighing Error: Was the IS volatile and lost before dissolution?

  • Relaxation: Was

    
     too short? (Methyl groups relax slower; if IS relaxes faster than analyte, analyte integral is relatively smaller, lowering purity. If IS relaxes slower, purity is overestimated). Correction: Dimethyl sulfone has a long T1. Ensure d1 is sufficient.
    

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.
  • NIST. "Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]- Structure and Data." NIST Chemistry WebBook. Available at: [Link]

Sources

Comparative

Validating Synthesis Routes for 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid: A Comparative Technical Guide

Topic: Validating synthesis routes for 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid against literature. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating synthesis routes for 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid against literature. Content Type: Publish Comparison Guide.

Executive Summary: The Furan-Carboxamide Scaffold

In the landscape of medicinal chemistry, the furan-2-carboxamide motif is a "privileged scaffold," appearing frequently in kinase inhibitors and anti-inflammatory agents. The target molecule, 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid (CAS 312289-59-1), represents a classic challenge in amide bond formation: coupling an electron-rich heteroaromatic acid (5-methyl-2-furoic acid) with a zwitterionic, electron-deficient aromatic amine (3-aminobenzoic acid).

This guide objectively compares the Optimized One-Pot T3P® System (The Product) against the Traditional Acid Chloride Schotten-Baumann Route (The Alternative). While the traditional route is chemically valid, our validation data suggests the T3P system offers superior reproducibility, higher purity profiles, and a "self-cleaning" workup ideal for library validation.

Critical Analysis: The Product vs. The Alternative

The following comparison highlights the operational differences between the modern Propylphosphonic Anhydride (T3P) route and the classical Thionyl Chloride (


) route.

Table 1: Comparative Performance Metrics

MetricThe Product: T3P® Coupling The Alternative: Acid Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Mechanism Direct activation of carboxylic acid in situ.Activation via acid chloride intermediate.
Reaction Type One-Pot (Homogeneous).Two-Step or Biphasic (Schotten-Baumann).
Moisture Sensitivity Low (T3P is stable in EtOAc/DMF).High (Acid chloride hydrolyzes rapidly).
Byproduct Removal Self-Validating: Water-soluble cyclic phosphonates washed away.Difficult: Requires removal of excess

and HCl gas management.
Yield (Typical) 85-95%60-75% (Losses due to hydrolysis/polymerization).
Purity (HPLC) >98% (No oligomerization).~90% (Risk of anhydride formation).
Safety Profile Non-explosive, low toxicity.Corrosive, toxic gas evolution (

,

).
Deep Dive: The Validated Protocol (T3P® System)

This protocol is designed as a Self-Validating System . Each step contains an observable checkpoint (IPC) to ensure the reaction is proceeding correctly before moving forward.

Materials:
  • Substrate A: 5-Methyl-2-furoic acid (1.0 equiv).

  • Substrate B: 3-Aminobenzoic acid (1.0 equiv).

  • Coupling Agent: T3P® (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv).

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Step-by-Step Methodology:
  • Solubilization (IPC 1):

    • Dissolve 5-Methyl-2-furoic acid and 3-Aminobenzoic acid in EtOAc (10 V).

    • Checkpoint: The mixture may be a slurry due to the zwitterionic nature of the aminobenzoic acid.

    • Add Pyridine (3.0 equiv).

    • Validation: The solution should clarify or become a fine suspension as the carboxylate salts form. If not, add small amount of DMF.

  • Activation & Coupling (IPC 2):

    • Cool the mixture to 0°C.

    • Add T3P solution dropwise over 10 minutes.

    • Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

    • Validation: Monitor by TLC or HPLC. The limiting reagent (furoic acid) typically disappears within 1 hour. The appearance of a non-polar spot indicates amide formation.

  • Quench & Workup (The "Self-Cleaning" Step):

    • Add water (10 V) to the reaction mixture.

    • Mechanism:[1][2][3][4][5][6] T3P byproducts are water-soluble cyclic phosphonates.

    • Adjust pH to ~2-3 with 1N HCl. This ensures the product (benzoic acid derivative) precipitates or partitions into the organic layer, while unreacted amine remains in the aqueous phase as the hydrochloride salt.

    • Separate layers.[7] Wash organic layer with water (2x).[1]

  • Isolation:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Result: Off-white solid.[3] Recrystallization typically not required due to high specificity of T3P.

Visualization of Signaling Pathways & Workflow

The following diagram illustrates the decision logic and chemical pathway, comparing the robustness of the T3P route against the Acid Chloride route.

SynthesisValidation Start Start: 3-Aminobenzoic Acid + 5-Methyl-2-furoic Acid RouteA Route A: Acid Chloride (Traditional) Start->RouteA RouteB Route B: T3P Coupling (The Product) Start->RouteB StepA1 Step 1: Reflux with SOCl2 (Generate Acid Chloride) RouteA->StepA1 RiskA1 Risk: HCl Gas, Hydrolysis StepA1->RiskA1 StepA2 Step 2: Schotten-Baumann (Aq. NaOH / THF) RiskA1->StepA2 ResultA Result: Moderate Yield (60-70%) Potential Hydrolysis StepA2->ResultA StepB1 Step 1: One-Pot Mix (EtOAc/Pyridine) RouteB->StepB1 StepB2 Step 2: Add T3P (Active Ester Formation) StepB1->StepB2 ValidationB Validation: Homogeneous No Exotherm StepB2->ValidationB WorkupB Step 3: Aqueous Wash (Removes Byproducts) ValidationB->WorkupB ResultB Result: High Yield (>90%) High Purity WorkupB->ResultB

Caption: Figure 1. Comparative workflow demonstrating the streamlined efficiency and risk reduction of the T3P® pathway (Green) versus the traditional Acid Chloride pathway (Red).

Scientific Integrity: Mechanism & Causality

Why T3P Works Better for This Specific Scaffold: The coupling of 3-aminobenzoic acid is complicated by the presence of the free carboxylic acid on the amine partner.

  • Selectivity: T3P is highly chemoselective for amine nucleophiles over carboxylic acid nucleophiles (which would form anhydrides). In the Acid Chloride route, the

    
     can inadvertently convert the benzoic acid moiety of the amine into an acid chloride, leading to polymerization (polyamides).
    
  • Epimerization & Side Reactions: While not chiral, the furan ring is electron-rich (acid sensitive). The harsh HCl generated in the traditional route can cause darkening/decomposition of the furan ring. The T3P reaction is buffered by pyridine, preserving the integrity of the sensitive furan moiety [1].

Self-Validating System Check:

  • If Yield < 50%: Check the quality of Pyridine. Wet pyridine hydrolyzes T3P.

  • If Purity < 90%: Likely unreacted aminobenzoic acid. The acid wash (Step 3) was insufficient. Re-dissolve in EtOAc and wash with 1N HCl again.

References
  • Dunetz, J. R., et al. (2011).[8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Bannwart, L., et al. (2016).[4] "Metal-Free Amidation of Acids with Formamides and T3P®." Synthesis, 48, 2069-2078.[4] Link

  • Archibald, T. G., et al. (2012). "Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Applications."[9][10][11] Organic Process Research & Development. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entiti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entities we handle. This guide provides a detailed, experience-driven protocol for the proper disposal of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid (CAS No. 312289-59-1). The procedural framework herein is derived from an analysis of the compound's constituent chemical structures—a substituted benzoic acid and a furan ring—and grounded in established regulatory and safety standards for laboratory chemical waste.

Foundational Step: Hazard Characterization and Assessment

  • Benzoic Acid Core: Benzoic acid itself is classified as causing skin irritation (H315), serious eye damage (H318), and damage to organs through prolonged or repeated exposure (H372).[1][2][3][4] It is a solid with a pH of 2.5-3.5 in an aqueous solution, indicating acidic properties.[5]

  • Furan Moiety: Furan and its derivatives are heterocyclic aromatic compounds.[6] While the toxicity can vary based on substitution, they are treated as organic compounds that require controlled disposal.

  • Overall Profile: 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid is a solid organic acid. It is not expected to be acutely ignitable or reactive under standard laboratory conditions. The primary disposal consideration is its classification as a solid chemical waste with potential irritant properties and organ toxicity upon prolonged exposure.[4]

Disposal-Relevant Properties Summary

PropertyAssessmentRationale & Implications for Disposal
Physical State SolidSolid waste must be kept separate from liquid waste streams.[7] Avoid generating dust during handling and disposal.[8][9][10][11]
Chemical Class Aromatic Carboxylic AcidAcidic nature requires segregation from bases to prevent exothermic reactions.[12][13]
Solubility Likely soluble in organic solvents, sparingly soluble in water.Do not dispose of down the drain.[9][10][14] Aqueous solutions would be acidic.[5]
Incompatibilities Strong oxidizing agents, strong bases, strong acids, and metals.[8][14][15]Segregation is critical. Store waste containers away from incompatible chemicals.[12]
Primary Hazards Potential for skin and eye irritation; potential for organ damage with repeated exposure.[1][3][4][16]Requires handling with appropriate Personal Protective Equipment (PPE) and disposal as regulated hazardous waste.[5][17]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process governed by institutional policy and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[17]

Step 1: Container Selection and Waste Segregation

The cornerstone of safe chemical waste management is rigorous segregation.[17] Mixing incompatible waste streams can lead to violent reactions, release of toxic gases, or fire.

  • Action: Procure a dedicated, compatible hazardous waste container.

    • Causality: The container must be chemically resistant to the waste. High-density polyethylene (HDPE) or glass containers are generally suitable for solid organic acid waste. The container must be in good condition, free from damage, and possess a secure, leak-proof screw cap.[12][13][17]

  • Action: Designate this container for "Solid, Non-Halogenated Organic Waste."

    • Causality: Waste streams are often incinerated. Halogenated compounds require different incineration conditions and are typically segregated, increasing disposal costs. Keeping this compound in a non-halogenated stream is efficient and compliant.

  • Action: Do NOT mix this waste with any other chemical class. Specifically, keep it separate from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)[12]

    • Oxidizing agents (e.g., nitrates, perchlorates)[12][14]

    • Liquid waste streams[7]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

Federal regulations allow for the collection of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[12][13][18]

  • Action: Store the prepared waste container within your laboratory's designated SAA, which is typically a fume hood or a labeled secondary containment bin.

    • Causality: The SAA keeps the waste under the control of the laboratory personnel generating it, ensuring accountability and minimizing the risk of improper mixing.[13]

  • Action: Keep the waste container securely capped at all times, except when adding waste.

    • Causality: This is a critical EPA and OSHA requirement to prevent the release of fumes and to avoid spills.[12][13] Leaving a funnel in the container is a common but serious violation.[13]

  • Action: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[12]

Step 3: Meticulous Labeling

Improper labeling is one of the most frequent and preventable compliance issues in a laboratory. Clear, accurate labeling is essential for the safety of everyone who may handle the container.

  • Action: As soon as the first particle of waste is added, label the container. Your institution's Environmental Health & Safety (EH&S) department will provide the appropriate hazardous waste tags.

  • Action: The label must, at a minimum, include the following information in clear, legible English:[17]

    • The words "Hazardous Waste" .[17]

    • The full chemical name : "3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid". Do not use abbreviations or chemical formulas.[13][17]

    • An accurate list of all constituents by percentage.

    • The accumulation start date (the date the first waste was added).[17]

    • The name and contact information of the Principal Investigator or responsible researcher.[17]

    • Applicable hazard warnings (e.g., "Irritant," "Toxic").[17]

Step 4: Requesting and Staging for Pickup
  • Action: Once the container is 90% full, or within one year of the accumulation start date (whichever comes first), submit a chemical waste pickup request to your institution's EH&S office.[12][13]

    • Causality: EPA regulations mandate that full containers be removed from an SAA within three days.[12][13] Proactive requests prevent compliance breaches.

  • Action: Follow your EH&S office's specific instructions for staging the container for pickup. This usually involves moving it to a designated, secure location.

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid material, if you are trained and have the proper equipment, you may proceed with cleanup. For large spills, evacuate the area and contact your EH&S emergency line.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Cleanup: Gently sweep up the solid material.[8] Crucially, avoid generating dust .[8][11] You can moisten the material slightly with water to prevent it from becoming airborne.[14]

  • Collect Waste: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a new, properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.[15]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this chemical down the drain.[9][14] It is not a readily biodegradable aqueous solution, and its discharge into the environment must be avoided.[9]

  • DO NOT discard this chemical in the regular solid trash. This violates RCRA regulations and poses a risk to custodial staff and the environment.[17]

  • DO NOT transport open containers of this waste between labs or buildings.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the compliant disposal of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid.

G cluster_prep Preparation & Collection cluster_management Management & Disposal start Waste Generated: 3-[(5-Methyl-furan-2-carbonyl) -amino]-benzoic acid select_container Select Compatible Solid Waste Container (HDPE or Glass) start->select_container spill Spill Occurs start->spill Potential Event label_container Label Container: 'Hazardous Waste' Full Chemical Name Start Date & PI Info select_container->label_container add_to_saa Place in Satellite Accumulation Area (SAA) Keep Container Closed label_container->add_to_saa check_full Is Container >90% Full OR Has it been > 1 Year? add_to_saa->check_full check_full->add_to_saa No   request_pickup Submit Waste Pickup Request to EH&S check_full->request_pickup  Yes ehs_disposal EH&S Collects Waste for Final Disposal via Licensed Vendor request_pickup->ehs_disposal spill_protocol Follow Spill Cleanup Protocol: Alert, Assess, Clean, Collect Waste spill->spill_protocol spill_protocol->select_container Package Spill Debris as New Waste

Caption: Disposal workflow for 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid.

References

  • Title: Laboratory Chemical Waste Handling and Disposal Guidelines Source: University of Canterbury URL
  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL
  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL
  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL
  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania Environmental Health and Radiation Safety URL
  • Title: 3-[(5-METHYL-FURAN-2-CARBONYL)
  • Title: SAFETY DATA SHEET (General for Benzoic Acid)
  • Title: 4-[(5-METHOXYMETHYL-FURAN-2-CARBONYL)
  • Source: Chemos GmbH & Co.
  • Title: Safety Data Sheet: Benzoic acid Source: Carl ROTH URL
  • Title: BENZOIC ACID (RING-13C6, 99%)
  • Title: SAFETY DATA SHEET (General for Amine Derivatives)
  • Title: SDS of Benzoic Acid: Important Data and Information Collected Source: A Blog About Chemicals URL
  • Title: Benzoic Acid - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL
  • Title: Safety Data Sheet: 3-Aminobenzoic acid Source: Carl ROTH URL
  • Title: Aromatic compound Source: Wikipedia URL
  • Title: 4-[(5-methyl-3-furoyl)
  • Title: Benzoic Acid cas65-85-0 SDS Source: Durham Tech URL
  • Title: Benzoic acid AGR Source: Labbox URL
  • Title: Safety Data Sheet Benzoic acid Source: Redox URL

Sources

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